Ethyl Ferulate
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVZXXHKSYELS-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4046-02-0 | |
| Record name | Ethyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl ferulate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl ferulate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4'-hydroxy-3'-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8915UELW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Ferulate, the ethyl ester of ferulic acid, is a naturally derived compound recognized for its significant antioxidant and anti-inflammatory properties.[1][2] Its lipophilic nature enhances its bioavailability compared to its parent compound, ferulic acid, making it a compound of interest in the pharmaceutical and cosmetic industries.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its engagement with key biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key chemical and physical properties is provided in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |
| Molecular Weight | 222.24 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 63-65 °C | [1][4][5] |
| Boiling Point | 382.3 °C at 760 mmHg | [2][4][5] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Flash Point | 132.5 ± 17.2 °C | [4] |
| Vapor Pressure | 2.17E-06 mmHg at 25°C | [5] |
| pKa | 8.88 ± 0.18 (Predicted) | [5] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [2] |
| Oil | Soluble | [2] |
| Ethanol | Soluble (approx. 20 mg/ml) | [1][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 11 mg/ml) | [1][6] |
| Dimethylformamide (DMF) | Soluble (approx. 20 mg/ml) | [6] |
| Chloroform | Slightly Soluble | [1][5] |
| Ethyl Acetate | Slightly Soluble | [5] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃, 360 MHz) | δ 1.33 (t, 3H), 3.91 (s, 3H), 4.26 (q, 2H), 6.29 (d, 1H), 6.91 (d, 1H), 7.03 (d, 1H), 7.07 (dd, 1H), 7.61 (d, 1H) | [7] |
| ¹³C NMR (CDCl₃, 90 MHz) | δ 14.4, 55.9, 60.4, 109.3, 114.7, 115.6, 123.0, 127.0, 144.7, 146.8, 147.9, 167.3 | [7] |
| Infrared (IR) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (ester), C=C (alkene and aromatic), and C-O bonds. | [8] |
| UV-Vis (Ethanol) | λmax: 218, 236, 326 nm | [6] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 222. Key fragments: m/z 177, 151, 150. | [3] |
Experimental Protocols
This section outlines detailed methodologies for the determination of the key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[2][3][9]
-
Determination of Boiling Point
The boiling point of this compound can be determined using the Thiele tube method.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, Bunsen burner or hot plate.
-
Procedure:
-
Add a small amount of this compound to the small test tube.
-
Place the capillary tube, with the open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.
-
Heat the Thiele tube gently and uniformly.
-
Observe the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source and allow the apparatus to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[10][11]
-
Determination of Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.
-
Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, syringe filters (e.g., 0.45 µm PTFE), analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate to a suitable concentration and analyze the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.[1][12]
-
Spectroscopic Analysis
-
Apparatus: NMR spectrometer (e.g., 300 MHz or higher), NMR tubes, deuterated solvent (e.g., CDCl₃).
-
Procedure for ¹H and ¹³C NMR:
-
Dissolve a small amount of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[13]
-
-
Apparatus: FT-IR spectrometer, KBr plates or ATR accessory.
-
Procedure (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a KBr plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Place the KBr plate in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4][14]
-
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol).
-
Prepare a series of dilutions from the stock solution.
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.
-
Record the UV-Vis spectra of the sample solutions from approximately 200 to 400 nm.
-
Determine the wavelength(s) of maximum absorbance (λmax).[15][16][17]
-
-
Apparatus: Mass spectrometer (e.g., with Electron Ionization - EI source).
-
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak corresponds to the molecular weight of the compound.[18][19][20]
-
Biological Activity and Signaling Pathways
This compound exhibits potent antioxidant and anti-inflammatory effects, primarily through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.
Nrf2/Heme Oxygenase-1 (HO-1) Pathway Activation
This compound is known to induce the expression of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][21][22] This pathway is a key cellular defense mechanism against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway activation by this compound.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. This compound, in response to oxidative stress, induces a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes, including HO-1, thereby conferring cytoprotection.[6]
Inhibition of NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][23][24] This pathway is central to the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
In the presence of inflammatory stimuli, the IKK complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p65/p50). The freed NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. This compound inhibits this cascade by preventing the activation of the IKK complex, thereby suppressing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[14][23] This leads to a reduction in the production of inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. scribd.com [scribd.com]
- 6. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. web.uvic.ca [web.uvic.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 22. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 23. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Biosynthesis Pathways of Ethyl Ferulate
Introduction
This compound is the ethyl ester of ferulic acid, a ubiquitous phenolic compound in the plant kingdom known for its potent antioxidant and anti-inflammatory properties.[1][2][3] As a more lipophilic derivative, this compound exhibits enhanced bioavailability and skin penetration, making it a compound of significant interest for the pharmaceutical, cosmetic, and nutraceutical industries.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into its complex biosynthesis pathways, and presents detailed experimental protocols for its extraction and analysis.
A point of contention in the scientific literature is whether this compound is a true natural product. Some studies report its presence in various plants[6][7], while others suggest it is not found naturally and is primarily a product of synthesis.[8][9] A third perspective is that it can be an artifact formed during the extraction of plant biomass using ethanol.[10][11] This guide will address these different viewpoints, presenting the available evidence for each.
Section 1: Natural Sources and Occurrence
This compound has been reported to be present in a variety of plant species. It is considered a naturally occurring phenylpropanoid, widely found in plants and especially in grains such as rice and maize.[6] Other reported sources include the traditional Chinese medicinal plant Rhizoma Chuanxiong[12], as well as Spiraea formosana and Coptis japonica.[7]
However, the natural occurrence of this compound is often debated. Its synthesis via the esterification of ferulic acid with ethanol is a straightforward reaction that can occur under conditions used for biomass extraction.[10][11] Processes that use ethanol as a solvent to extract valuable molecules from plant matter, such as corn fiber, can result in the formation of this compound, which is then co-extracted.[10] For commercial applications, this compound is almost exclusively produced through the enzymatic or chemical synthesis from its precursor, ferulic acid.[5][8][9]
Data Presentation: Yield of this compound from Reactive Extraction
While quantitative data on naturally occurring this compound is scarce, yields from reactive extraction processes have been documented. The following table summarizes the yield of this compound and its precursor, ferulic acid, from corn fiber using an ethanol-based solvent system.
| Biomass | Solvent System | Base Concentration (NaOH) | Temperature (°C) | Max. Combined Yield (this compound + Ferulic Acid) | Reference |
| Corn Fiber | 87 wt% Ethanol / 13 wt% Water | 0.08 N | 100 | 1.11% | [11] |
| Corn Fiber | 87 wt% Ethanol / 13 wt% Water | 0.16 N | 100 | 1.03% | [11] |
Section 2: Biosynthesis Pathways
The biosynthesis of this compound is a multi-stage process that begins with the synthesis of aromatic amino acids and proceeds through the general phenylpropanoid pathway to produce its immediate precursor, ferulic acid. The final step is an esterification reaction with ethanol.
Part A: Biosynthesis of Ferulic Acid via the Shikimate and Phenylpropanoid Pathways
The journey to ferulic acid begins with the Shikimate Pathway , a seven-step metabolic route that converts the simple carbohydrate precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate.[13][14] This pathway is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[15][16]
Chorismate is the branch-point for the synthesis of phenylalanine, which is the primary entry point into the Phenylpropanoid Pathway .[17] This pathway is responsible for producing a vast array of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids like ferulic acid.[15][16]
The key steps from phenylalanine to ferulic acid are:
-
Deamination: Phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[15]
-
Hydroxylation: trans-Cinnamic acid is hydroxylated at the C4 position to form p-coumaric acid, a reaction catalyzed by Cinnamate-4-Hydroxylase (C4H) .[14]
-
Hydroxylation: p-Coumaric acid is then hydroxylated at the C3 position to yield caffeic acid.[15]
-
O-Methylation: Finally, the 3-hydroxyl group of caffeic acid is methylated to form ferulic acid. This reaction uses S-adenosyl-L-methionine (SAM) as the methyl donor and is catalyzed by Caffeic Acid O-Methyltransferase (COMT) .[15]
Figure 1: Biosynthesis pathway of Ferulic Acid.
Part B: Activation to Feruloyl-CoA
For subsequent enzymatic reactions, including esterification, ferulic acid is typically activated to its coenzyme A (CoA) thioester, feruloyl-CoA. This activation can occur via two primary routes:
-
Direct Ligation: Ferulic acid is directly ligated to CoASH in an ATP-dependent reaction catalyzed by Feruloyl-CoA Synthase (also known as 4-coumarate-CoA ligase, 4CL).[14][18]
-
Post-Ligation Modification: Alternatively, p-coumaric acid is first activated to p-coumaroyl-CoA by 4CL. This intermediate is then hydroxylated to caffeoyl-CoA, which is subsequently methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to yield feruloyl-CoA.[19][20] This route is particularly important for lignin biosynthesis.[19]
Figure 2: Alternative pathways for Feruloyl-CoA formation.
Part C: Final Esterification to this compound
The final step in the biosynthesis is the esterification of an activated feruloyl group with ethanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[21][22] AATs are a class of enzymes that transfer an acyl group from an acyl-CoA donor to an alcohol acceptor, forming an ester.[23][24]
The specific reaction is: Feruloyl-CoA + Ethanol → this compound + CoASH
While AATs are known to produce a wide variety of esters contributing to fruit flavor and aroma, the specific AAT responsible for natural this compound synthesis is not well-characterized.[25] However, the general mechanism is well-established.
Figure 3: Enzymatic synthesis of this compound.
Section 3: Experimental Protocols
Protocol 1: Reactive Extraction and Quantification of this compound from Biomass
This protocol describes a method for the simultaneous extraction and formation of this compound from plant biomass, such as corn fiber, adapted from patented processes.[11]
Methodology:
-
Reaction Setup: Combine the biomass (e.g., corn fiber) with the extraction solvent (87 wt% ethanol, 13 wt% water) in a pressurized stirred batch reactor.
-
Base Addition: Add sodium hydroxide to the mixture to a final concentration of 0.08 N to 0.16 N. The base catalyzes the cleavage of ester bonds linking ferulic acid to the cell wall.
-
Reaction: Heat the mixture to 100°C and maintain for a specified reaction time while stirring. During this step, liberated ferulic acid reacts with the ethanol solvent to form this compound.
-
Filtration: After the reaction, cool the mixture and filter to separate the liquid extract containing this compound from the solid biomass residue.
-
Purification (Optional):
-
Ultrafiltration: Pass the liquid extract through an ultrafiltration membrane to remove high molecular weight impurities.
-
Nanofiltration: Concentrate the this compound in the permeate from the previous step using a nanofiltration membrane (e.g., MWCO of 300-600 Da).[11]
-
-
Quantification by HPLC:
-
Column: Use a reversed-phase C18 column (e.g., Zorbax SB-Phenyl).[11]
-
Mobile Phase: Employ a gradient elution using Solvent A (e.g., 1 mM aqueous trifluoroacetic acid) and Solvent B (acetonitrile).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column temperature at 30°C.
-
Detection: Monitor the eluent at a wavelength appropriate for this compound (typically around 320 nm).
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the extract.
-
References
- 1. This compound | 4046-02-0 | FE69857 | Biosynth [biosynth.com]
- 2. Systematic review and technological prospection: this compound, a phenylpropanoid with antioxidant and neuroprotective actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound, a lipophilic phenylpropanoid, prevents diabetes-associated renal injury in rats by amelioration of hyperglycemia-induced oxidative stress via activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H14O4 | CID 736681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. A Simple and Efficient Method for Synthesis and Extraction of this compound from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20200181060A1 - Extraction of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 11. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress [mdpi.com]
- 18. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae [frontiersin.org]
- 22. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 24. Eat1-Like Alcohol Acyl Transferases From Yeasts Have High Alcoholysis and Thiolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and metabolism of Ethyl Ferulate in vivo.
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Ethyl Ferulate
Introduction
This compound (EF), the ethyl ester of ferulic acid, is a naturally occurring phenylpropanoid found in various plants and grains, such as rice and maize[1]. As a lipophilic derivative of ferulic acid, it exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties[2][3][4]. Its enhanced lipophilicity compared to its parent compound, ferulic acid, suggests potentially improved absorption and bioavailability, making it a compound of significant interest for drug development and nutraceutical applications[5][6]. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, detailing quantitative data, experimental methodologies, and associated signaling pathways.
Pharmacokinetics of this compound
Following oral administration, this compound is rapidly absorbed and metabolized, with its pharmacokinetic profile typically monitored by measuring the plasma concentrations of its primary metabolite, ferulic acid[7][8]. Esterification of ferulic acid to this compound is a strategy employed to potentially improve its bioavailability[5].
A key in vivo study in rats investigated the pharmacokinetics of ferulic acid after a single oral dose of this compound (150 mg/kg). The study revealed rapid absorption and clearance of ferulic acid from the body[5][7]. The key pharmacokinetic parameters from this study are summarized in the table below.
Quantitative Pharmacokinetic Data
The following table presents the pharmacokinetic parameters of ferulic acid measured in rat plasma after a single oral administration of this compound at a dose of 150 mg/kg[7][8].
| Parameter | Symbol | Value (Mean ± SE) | Unit |
| Peak Plasma Concentration | Cmax | 18.38 ± 1.38 | µg/mL |
| Time to Peak Concentration | Tmax | 0.25 | h |
| Area Under the Curve (0-t) | AUC0-t | 8.95 ± 0.76 | µg·h/mL |
| Elimination Half-Life | t1/2β | 0.11 ± 0.01 | h |
| Apparent Volume of Distribution | Vd(area) | 2.85 ± 0.57 | L/kg |
| Total Body Clearance | Cl(B) | 17.19 ± 1.59 | L/h/kg |
| Mean Residence Time | MRT | 0.40 ± 0.00 | h |
Data sourced from a study in rats following oral administration of 150 mg/kg this compound[7][8]. The parameters reflect the concentration of the metabolite, ferulic acid.
The data indicates that after oral administration of this compound, the resulting ferulic acid reaches its maximum plasma concentration within 15 minutes, highlighting rapid hydrolysis and absorption[7]. However, the short elimination half-life and high clearance suggest that ferulic acid is quickly removed from systemic circulation[7][8].
Metabolism of this compound
This compound is an alkyl ester derivative of ferulic acid[4][7]. In vivo, it is primarily hydrolyzed to its active parent compound, ferulic acid. The liver is a major site for the metabolism of ferulic acid, where it undergoes conjugation to form metabolites such as conjugated ferulic acid[7]. This metabolic conversion is a critical step in its bioavailability and clearance.
Caption: Metabolic conversion of this compound to Ferulic Acid and its subsequent metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections describe the protocols used for the in vivo analysis of this compound.
Pharmacokinetic Study Protocol in Rats
This protocol details the in vivo pharmacokinetic study of ferulic acid following the oral administration of this compound[7].
-
Animal Model : Male Wistar rats (n=48) were used for the study[7].
-
Drug Formulation and Administration : this compound was dissolved in a vehicle consisting of arachis oil, Tween 80, and 1-methyl-2-pyrrolidone in equal ratios. A single dose of 150 mg/kg was administered orally[7].
-
Blood Sample Collection : Blood samples were collected from the retro-orbital plexus at multiple time points: 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-administration. Samples were collected in K3EDTA vials[7].
-
Plasma Preparation : Plasma was separated by centrifugation at 3000 rpm for 10 minutes and stored at -20°C until analysis[7].
-
Analytical Method : The concentration of ferulic acid in plasma samples was determined using a High-Performance Liquid Chromatography (HPLC) method. The lower limit of quantification for the assay was 0.19 µg/mL[7].
-
Pharmacokinetic Analysis : Standard pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis[7].
Caption: Experimental workflow for the pharmacokinetic analysis of this compound in rats.
Pharmacodynamics and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways, primarily related to oxidative stress and inflammation.
Nrf2/HO-1 and NF-κB Signaling
This compound has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[9]. Activation of Nrf2 leads to the upregulation of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), which protects cells against oxidative stress[6][10]. This mechanism is considered central to its neuroprotective and renoprotective effects[10].
Concurrently, this compound can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway[6][7]. By preventing the activation and nuclear translocation of NF-κB, it suppresses the expression of inflammatory mediators such as iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[6].
Caption: Modulation of Nrf2/HO-1 and NF-κB signaling pathways by this compound.
Conclusion
The in vivo pharmacokinetic profile of this compound is characterized by its rapid conversion to ferulic acid, which is then quickly absorbed and subsequently eliminated. While the systemic exposure to the parent ester is likely transient, its role as a pro-drug facilitates the delivery of ferulic acid. The biological activities of this compound are underpinned by its ability to modulate critical cellular pathways involved in managing oxidative stress and inflammation. These characteristics make this compound a promising candidate for therapeutic development, although its rapid clearance suggests that formulation strategies to prolong its residence time may be beneficial for enhancing its therapeutic efficacy.
References
- 1. This compound, a lipophilic phenylpropanoid, prevents diabetes-associated renal injury in rats by amelioration of hyperglycemia-induced oxidative stress via activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Ethyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms, quantitative efficacy, and experimental validation of Ethyl Ferulate (EF) as a potent antioxidant and anti-inflammatory agent. This compound, an ester derivative of ferulic acid, demonstrates enhanced lipophilicity and bioavailability, making it a compound of significant interest for therapeutic development. This guide synthesizes key findings from in vitro and in vivo studies, detailing the signaling pathways it modulates and the experimental protocols used to ascertain its effects.
Antioxidant Properties of this compound
This compound exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative stress. It has been shown to effectively scavenge free radicals and reduce cellular damage caused by reactive oxygen species (ROS).
Mechanism of Action: Nrf2/HO-1 Pathway Activation
Under conditions of oxidative stress, this compound facilitates the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. A key target is Heme Oxygenase-1 (HO-1), an enzyme that plays a critical role in cytoprotection against oxidative stress. The activation of this pathway by EF significantly reduces intracellular ROS levels.
Quantitative Antioxidant Activity
Studies comparing the cell-free radical scavenging activity of this compound with its precursor, ferulic acid (FA), and other standards like Trolox have been conducted. While FA sometimes shows higher efficacy in direct chemical assays, EF demonstrates potent activity, particularly in cellular models, which is attributed to its enhanced lipophilicity and ability to cross cell membranes.
| Assay Type | Compound | IC50 (µM) | TEAC (Trolox Equivalents) | Reference |
| DPPH Radical Scavenging | This compound | 59.7 ± 0.2 | - | |
| Ferulic Acid | 23.5 ± 0.5 | - | ||
| Trolox | 17.4 ± 0.3 | - | ||
| Peroxyl Radical (ROO•) Scavenging | This compound | - | ~0.4 | |
| Ferulic Acid | - | ~0.8 | ||
| Ferric Reducing Antioxidant Power (FRAP) | This compound | - | Less efficient than Ferulic Acid | |
| Ferulic Acid | - | More efficient than this compound |
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol outlines a typical method for determining the antioxidant capacity of this compound using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the dark green ABTS•+ stock solution.
-
-
Assay Procedure:
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound in the same solvent.
-
In a 96-well microplate, add 10 µL of each this compound dilution to 195-200 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for approximately 6-30 minutes in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is typically generated using Trolox.
-
The percentage inhibition of absorbance is calculated for each concentration of this compound relative to a blank control.
-
The results can be expressed as an IC50 value (the concentration required to inhibit 50% of the ABTS•+) or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Properties of this compound
This compound has demonstrated significant anti-inflammatory effects, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is central to the expression of numerous pro-inflammatory mediators.
Mechanism of Action: NF-κB Pathway Inhibition
In inflammatory states, such as those induced by lipopolysaccharide (LPS), the NF-κB transcription factor is activated. This involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. Once freed, NF-κB (typically the p65 subunit) translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.
This compound intervenes by preventing the degradation of IκBα, which in turn inhibits the nuclear translocation of the NF-κB p65 subunit. This effectively blocks the downstream inflammatory cascade.
Quantitative Anti-inflammatory Activity
This compound has been shown to dose-dependently inhibit the production of key inflammatory mediators in both cellular and animal models.
Table 2.1: In Vitro Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages
| Parameter Measured | Treatment | Concentration (mg/L) | Effect | Significance |
| PGE2 Production | This compound | 10, 20, 40, 50, 80 | Significant Inhibition | p < 0.01 |
| iNOS & COX-2 Expression | This compound | 10 - 80 | Dose-dependent Reduction | p < 0.01 |
| TNF-α Secretion | This compound | 10 - 80 | Dose-dependent Reduction | p < 0.01 |
| IL-6 Secretion | This compound | 10 - 80 | Dose-dependent Reduction | p < 0.01 |
| IL-1β Secretion | This compound | 10 - 80 | Inhibition | p < 0.01 |
| NF-κB p65 Nuclear Translocation | This compound | 10 - 80 | Significant Inhibition | p < 0.01 |
| Intracellular ROS | This compound | 10 - 80 | Significant Reduction | p < 0.05, p < 0.01 |
Table 2.2: In Vivo Anti-inflammatory Effects in LPS-Induced Acute Lung Injury (ALI) in Mice
| Parameter Measured | Treatment | Dose (mg/kg) | Effect |
| Leukocyte Infiltration | This compound | 25, 50 | Attenuated |
| Myeloperoxidase (MPO) Activity | This compound | 25, 50 | Reduced |
| TNF-α & IL-6 (mRNA & Secretion) | This compound | 25, 50 | Reduced |
Experimental Protocol: In Vitro LPS-Induced Inflammation Model
This protocol describes the use of the RAW 264.7 murine macrophage cell line to evaluate the anti-inflammatory effects of this compound.
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 50, 80 mg/L) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours). A vehicle control, LPS-only control, and EF-only control should be included.
-
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant. Use commercial ELISA kits to quantify the concentrations of secreted TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Gene Expression (RT-PCR): Isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6.
-
Protein Expression (Western Blot): Lyse the cells to extract total, cytoplasmic, and nuclear proteins. Perform SDS-PAGE and Western blotting using primary antibodies against iNOS, COX-2, p-IκBα, IκBα, and NF-κB p65 to analyze protein levels and pathway activation.
-
ROS Measurement (DCFH-DA): Treat cells as above, then incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye. Measure the fluorescence, which is proportional to the level of intracellular ROS.
-
Conclusion and Future Directions
This compound is a promising dual-action therapeutic candidate with well-documented antioxidant and anti-inflammatory properties. Its mode of action involves the beneficial modulation of two critical signaling pathways: the activation of the protective Nrf2/HO-1 axis and the inhibition of the pro-inflammatory NF-κB cascade. The quantitative data consistently demonstrates its efficacy in reducing oxidative stress and suppressing inflammatory responses in both cellular and preclinical models.
For drug development professionals, the enhanced lipophilicity of this compound over its parent compound, ferulic acid, suggests improved potential for formulation and delivery, particularly for targeting inflammation in tissues where bioavailability is a challenge. Further research should focus on optimizing delivery systems, exploring its efficacy in chronic inflammatory disease models, and conducting comprehensive pharmacokinetic and toxicological studies to pave the way for clinical translation.
Neuroprotective Effects of Ethyl Ferulate in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function, often driven by oxidative stress and neuroinflammation. Ethyl ferulate (EF), a lipophilic derivative of ferulic acid found in various plants, has emerged as a promising neuroprotective agent. Its enhanced ability to cross the blood-brain barrier compared to its parent compound, ferulic acid, makes it a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of the neuroprotective effects of this compound in preclinical models of neurodegenerative diseases, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified across various in vitro and in vivo models of neurodegenerative diseases. The following tables summarize key findings related to its antioxidant, anti-inflammatory, and anti-apoptotic properties.
Table 1: Effects of this compound on Oxidative Stress Markers
| Disease Model | Assay | Treatment | Key Findings |
| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Reactive Oxygen Species (ROS) Assay | Pre-treatment with this compound | Significantly attenuated intracellular ROS accumulation.[1] |
| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Protein Carbonyl Assay | Pre-treatment with this compound | Significantly attenuated Aβ (1-42)-induced protein oxidation.[1] |
| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Lipid Peroxidation Assay (4-HNE) | Pre-treatment with this compound | Significantly attenuated Aβ (1-42)-induced lipid peroxidation.[1] |
| Rotenone-induced PD model in rats | Malondialdehyde (MDA) Assay | Ferulic Acid (50 mg/kg) | Significantly decreased MDA levels in the midbrain.[2][3] |
| Rotenone-induced PD model in rats | Glutathione (GSH) Assay | Ferulic Acid (50 mg/kg) | Significantly preserved GSH levels in the midbrain.[3] |
| Aβ (1-42)-treated synaptosomes from gerbils | ROS, Protein Carbonyl, 4-HNE levels | In vivo administration of this compound | Showed a significant decrease in oxidative stress parameters.[4] |
Table 2: Anti-inflammatory Effects of this compound
| Disease Model | Assay | Treatment | Key Findings |
| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Western Blot (iNOS) | Pre-treatment with this compound | Significantly attenuated the induction of inducible nitric oxide synthase.[1] |
| Rotenone-induced PD model in rats | ELISA (TNF-α, IL-1β) | Ferulic Acid (50 mg/kg) | Significantly reduced the levels of pro-inflammatory cytokines. |
| LPS-stimulated microglia | Gene Expression Analysis (iNOS, COX-2, TNF-α, IL-1β) | Ferulic Acid treatment | Down-regulation of inflammatory mediators was observed.[5] |
Table 3: Anti-apoptotic Effects of this compound
| Disease Model | Assay | Treatment | Key Findings |
| H2O2-induced apoptosis in PC12 cells | MTT Assay (Cell Viability) | Pre-treatment with this compound (0.2, 1, 5, 25 µM) | Did not significantly inhibit the decrease in H2O2-induced cell viability.[6] |
| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Cell Viability Assay | Pre-treatment with this compound | Significantly attenuated Aβ (1-42)-induced cytotoxicity.[1] |
| H2O2-induced apoptosis in primary cortical neuronal cells | Apoptosis Rate (Flow Cytometry) | Ethyl Acetate Fraction (containing ferulic acid derivatives) | Dose-dependently inhibited H2O2-induced apoptosis.[7] |
| H2O2-induced apoptosis in primary cortical neuronal cells | Western Blot (Bax/Bcl-2 ratio) | Ethyl Acetate Fraction | Decreased the Bax/Bcl-2 ratio, indicating an anti-apoptotic effect.[7] |
| Ischemia/Reperfusion injury in SH-SY5Y cells | Apoptosis Assay (Flow Cytometry) | Benzyl Ferulate | Dose-dependently decreased the percentage of cell death.[8] |
| Ischemia/Reperfusion injury in SH-SY5Y cells | Western Blot (Cleaved Caspase-3) | Benzyl Ferulate | Dose-dependently decreased the expression of cleaved caspase-3.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of this compound's neuroprotective effects.
In Vitro Model of Alzheimer's Disease: Amyloid-β (Aβ)-Induced Neurotoxicity
This protocol describes the induction of neurotoxicity in primary neuronal cultures using Aβ peptides, a common model to screen for neuroprotective compounds.
a. Preparation of Aβ (1-42) Oligomers:
-
Dissolve Aβ (1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 1 hour with occasional vortexing, followed by a 10-minute sonication in a water bath.
-
Dry the Aβ-HFIP solution under a stream of nitrogen gas to form a thin peptide film.
-
Store the dried peptide film at -20°C.
-
Prior to use, reconstitute the Aβ film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
Dilute the Aβ solution to 100 µM in ice-cold cell culture medium (e.g., F-12 medium).
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
b. Neuronal Cell Culture and Treatment:
-
Culture primary hippocampal or cortical neurons from embryonic rats or mice.
-
Plate the neurons at a suitable density in 96-well plates or on coverslips.
-
Allow the neurons to mature for a specified period (e.g., 7-10 days).
-
Pre-treat the neuronal cultures with various concentrations of this compound for a designated time (e.g., 2 hours).
-
Introduce the prepared Aβ (1-42) oligomers to the cell culture medium at a final concentration known to induce toxicity (e.g., 5-10 µM).
-
Incubate for 24-48 hours.
c. Assessment of Neuroprotection:
-
Cell Viability: Use assays such as MTT or LDH release to quantify cell death.
-
Oxidative Stress: Measure ROS production using fluorescent probes like DCFDA. Assess lipid peroxidation by measuring levels of 4-hydroxynonenal (4-HNE) and protein oxidation by measuring protein carbonyls.
-
Apoptosis: Quantify caspase-3 activity using a colorimetric or fluorometric assay.
-
Neurite Outgrowth: Stain neurons with markers like β-III tubulin and quantify neurite length and branching using imaging software.[4][9][10][11]
In Vivo Model of Parkinson's Disease: Rotenone-Induced Neurodegeneration
This protocol outlines the induction of Parkinson's-like pathology in rats using rotenone, a mitochondrial complex I inhibitor.
a. Animal Model and Treatment:
-
Use male Wistar or Sprague-Dawley rats.
-
Prepare a solution of rotenone in a suitable vehicle (e.g., sunflower oil).
-
Administer rotenone via subcutaneous or intraperitoneal injection at a dose of 2.5-3.0 mg/kg body weight daily for a period of 4-8 weeks.[2][3]
-
For the treatment group, administer this compound (e.g., 50 mg/kg, i.p.) 30 minutes prior to each rotenone injection.
-
Include a vehicle control group and an this compound-only control group.
b. Behavioral Assessment:
-
Perform behavioral tests such as the open field test, rotarod test, and catalepsy test to assess motor function throughout the study period.
c. Neurochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and isolate the substantia nigra and striatum.
-
For neurochemical analysis, homogenize the tissue and measure dopamine and its metabolites using HPLC with electrochemical detection.[12]
-
For histological analysis, section the brain tissue and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Assess neuroinflammation by immunostaining for markers of microglia (Iba1) and astrocytes (GFAP).
-
Measure levels of inflammatory cytokines (TNF-α, IL-1β) in brain homogenates using ELISA.[13]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating neuroprotection.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-pronged mechanism, primarily centered on the activation of antioxidant and pro-survival pathways while inhibiting inflammatory and apoptotic cascades.
-
Nrf2/HO-1 Pathway Activation: this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1 in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), thereby bolstering the cell's defense against oxidative stress.
-
PI3K/Akt Pathway Modulation: this compound has been shown to activate the PI3K/Akt signaling pathway. Activated Akt, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β. The inhibition of these proteins leads to the stabilization of anti-apoptotic proteins like Bcl-2, ultimately promoting neuronal survival and inhibiting apoptosis.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in preclinical models of neurodegenerative diseases. Its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis through the modulation of key signaling pathways like Nrf2/HO-1 and PI3K/Akt makes it a promising therapeutic candidate.
Further research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting long-term efficacy and safety studies in a wider range of animal models that more closely mimic the chronic nature of human neurodegenerative diseases.
-
Investigating the potential for synergistic effects when combined with other therapeutic agents.
-
Developing optimized formulations to enhance its bioavailability and brain penetration for potential clinical translation.
The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective therapies for the treatment of Alzheimer's, Parkinson's, and other devastating neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective potential of ferulic acid in the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ethyl Ferulate: A Comprehensive Technical Guide to its Dermatological Applications for Skin Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl ferulate, the ethyl ester of ferulic acid, is a promising lipophilic antioxidant with significant potential for dermatological applications. This technical guide provides an in-depth overview of the current scientific evidence supporting the use of this compound for skin protection. It details the compound's mechanisms of action, including its potent antioxidant, anti-inflammatory, and photoprotective properties. This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols for the cited research, and presents visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound (EF) is a derivative of ferulic acid, a naturally occurring phenolic compound found in various plants. The esterification of ferulic acid enhances its lipophilicity, leading to improved stability and skin penetration compared to its parent compound. These characteristics make this compound a highly attractive active ingredient for topical formulations aimed at protecting the skin from environmental aggressors and mitigating the signs of aging. This guide explores the multifaceted mechanisms through which this compound exerts its protective effects on the skin.
Mechanisms of Action
This compound's skin-protective benefits stem from its ability to modulate key cellular pathways involved in oxidative stress, inflammation, and UV-induced damage.
Antioxidant Activity
This compound is a potent antioxidant that can neutralize free radicals and reduce oxidative stress, a primary contributor to skin aging and damage. Its antioxidant capacity has been demonstrated through various in vitro assays.
Anti-inflammatory Properties
Chronic inflammation is a key factor in the pathogenesis of many skin conditions and the aging process. This compound has been shown to exhibit significant anti-inflammatory effects by modulating critical inflammatory signaling pathways.
Photoprotective Effects
This compound demonstrates the ability to absorb UV radiation, suggesting its potential as a photoprotective agent in sunscreen and daily skincare formulations.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the efficacy of this compound.
Table 1: Antioxidant Activity of this compound
| Assay | Compound | IC50 (µM) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| DPPH Radical Scavenging | This compound | 59.7 ± 0.2 | - | [1] |
| DPPH Radical Scavenging | Ferulic Acid | 23.5 ± 0.5 | - | [1] |
| DPPH Radical Scavenging | Trolox | 17.4 ± 0.3 | - | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | - | Lower than Ferulic Acid | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Ferulic Acid | - | Higher than this compound | [1] |
Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound Concentration | % Inhibition / Effect | Reference |
| TNF-α mRNA | Dose-dependent | Significant reduction | [2] |
| IL-6 mRNA | Dose-dependent | Significant reduction | [2] |
| IL-1β mRNA | Dose-dependent | Significant reduction | [2] |
| iNOS mRNA | Dose-dependent | Significant reduction | [3][4] |
| COX-2 mRNA | Dose-dependent | Significant reduction | [3][4] |
| PGE2 Production | Dose-dependent | Significant reduction | [3][4] |
| NO Production | Dose-dependent | Significant reduction | [2] |
Table 3: In Vitro Photoprotective Effect of this compound
| Formulation | In Vitro Sun Protection Factor (SPF) | Reference |
| 10% this compound in O/W cream | Similar to benzymidazilate (a permitted EU sunscreen filter) | [5] |
Experimental Protocols
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[1][6]
-
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add various concentrations of the this compound solution to a 96-well plate.
-
Add the FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known antioxidant like Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][7]
-
Anti-inflammatory Activity Assay in LPS-Stimulated Macrophages
-
Principle: This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
For cytokine and PGE2 measurement: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, IL-1β, and PGE2 using specific ELISA kits according to the manufacturer's instructions.
-
For gene expression analysis (iNOS, COX-2, cytokines): Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target genes.
-
For protein expression analysis (iNOS, COX-2): Lyse the cells and perform Western blotting to detect the protein levels of iNOS and COX-2.[3][4]
-
In Vitro Sun Protection Factor (SPF) Measurement
-
Principle: This method determines the SPF of a topical product by measuring its absorbance of UV radiation across the UVB spectrum (290-320 nm) when applied to a transparent substrate.
-
Protocol:
-
Use a polymethylmethacrylate (PMMA) plate as the substrate.
-
Apply a uniform film of the this compound-containing formulation onto the PMMA plate at a concentration of 2 mg/cm².
-
Allow the film to dry for a specified period.
-
Measure the transmittance of UV light through the plate at 5 nm intervals from 290 to 400 nm using a UV spectrophotometer equipped with an integrating sphere.
-
The SPF is calculated using the following equation:
where E(λ) is the erythemal action spectrum, I(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sample.[5][8]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes LPS [label="LPS", fillcolor="#EA4335"]; TLR4 [label="TLR4", fillcolor="#FBBC05"]; NF_kB_Activation [label="NF-κB Pathway\nActivation", fillcolor="#FBBC05"]; Pro_inflammatory_Genes [label="Pro-inflammatory Gene\nExpression\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#EA4335"]; Inflammation [label="Inflammation", fillcolor="#EA4335"]; Ethyl_Ferulate_NFkB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AMPK [label="AMPK", fillcolor="#34A853"]; Nrf2_Activation [label="Nrf2 Pathway\nActivation", fillcolor="#34A853"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#34A853"]; Antioxidant_Genes [label="Antioxidant & Cytoprotective\nGene Expression (HO-1)", fillcolor="#34A853"]; Reduced_Oxidative_Stress [label="Reduced Oxidative Stress\n& Inflammation", fillcolor="#34A853"]; Ethyl_Ferulate_Nrf2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Binds to"]; TLR4 -> NF_kB_Activation; NF_kB_Activation -> Pro_inflammatory_Genes [label="Induces"]; Pro_inflammatory_Genes -> Inflammation;
Ethyl_Ferulate_NFkB -> NF_kB_Activation [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=tee];
Ethyl_Ferulate_Nrf2 -> AMPK [label="Activates", color="#34A853", fontcolor="#34A853", style=bold]; AMPK -> Nrf2_Activation; Nrf2_Activation -> ARE [label="Translocates to nucleus\n& binds to"]; ARE -> Antioxidant_Genes [label="Induces"]; Antioxidant_Genes -> Reduced_Oxidative_Stress; }
Caption: this compound's dual anti-inflammatory mechanism.
Experimental Workflows
Caption: In vitro anti-inflammatory assay workflow.
Caption: Antioxidant capacity assessment workflow.
Conclusion
This compound demonstrates significant potential as a multifunctional active ingredient for dermatological applications. Its superior lipophilicity and stability, combined with its potent antioxidant, anti-inflammatory, and photoprotective properties, make it a compelling candidate for inclusion in skincare formulations designed to protect the skin from environmental damage and combat the signs of aging. The modulation of key signaling pathways, such as NF-κB and Nrf2, provides a strong mechanistic basis for its observed effects. Further clinical research is warranted to fully elucidate its efficacy and optimal formulation strategies for human skin.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. assaygenie.com [assaygenie.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
An In-depth Technical Guide to the Synthesis of Ethyl Ferulate from Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl ferulate, an ester derivative of the naturally occurring phenolic compound ferulic acid, is a molecule of significant interest in the pharmaceutical, cosmetic, and food industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Its enhanced lipophilicity compared to ferulic acid allows for better penetration across biological membranes, making it a promising candidate for various therapeutic and cosmeceutical applications.[2][3] This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from ferulic acid, with a focus on acid-catalyzed esterification, including conventional heating and microwave-assisted techniques, as well as enzymatic synthesis. Detailed experimental protocols, comparative data on reaction conditions and yields, and visual representations of the synthesis workflow are presented to aid researchers in the efficient and effective production of this valuable compound.
Introduction
Ferulic acid, a hydroxycinnamic acid, is abundantly found in plant cell walls.[4] While it possesses notable biological activities, its therapeutic potential can be limited by its physicochemical properties. The esterification of ferulic acid to produce this compound is a key chemical modification that enhances its lipophilicity, thereby improving its bioavailability and efficacy in various formulations.[3] The synthesis of this compound is typically achieved through the esterification of ferulic acid with ethanol.[2] This guide will delve into the technical details of the most common and efficient synthesis methodologies.
Synthesis Methodologies
The synthesis of this compound from ferulic acid is primarily accomplished through two main routes: chemical synthesis, most commonly via acid-catalyzed esterification, and biocatalytic synthesis using enzymes.
Acid-Catalyzed Esterification (Fischer Esterification)
The Fischer esterification is a classic and widely used method for producing esters. In this reaction, a carboxylic acid (ferulic acid) reacts with an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[2] The reaction is reversible and proceeds by the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
The traditional approach to Fischer esterification involves heating the reaction mixture for an extended period. While effective, this method can be time-consuming, often requiring several hours to reach completion.[5]
A more modern and highly efficient approach utilizes microwave irradiation to accelerate the reaction.[5][6] Microwave energy directly heats the polar molecules in the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times, often reducing them from hours to minutes.[5][7] This method has been shown to produce high yields of this compound under optimized conditions.[5]
Enzymatic Synthesis
An alternative, "greener" approach to this compound synthesis involves the use of lipases as biocatalysts.[4][8] Immobilized lipases can catalyze the esterification of ferulic acid with ethanol in an organic solvent.[4] This method offers high selectivity and operates under milder reaction conditions, which can be advantageous for heat-sensitive compounds.[5] However, enzymatic syntheses often suffer from drawbacks such as lower yields and longer reaction times compared to chemical methods.[4][5]
Comparative Data of Synthesis Methods
The following tables summarize the quantitative data from various reported methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Acid-Catalyzed Synthesis of this compound via Microwave Irradiation[5]
| Parameter | Optimized Condition | Yield (%) |
| Catalyst (H₂SO₄) Concentration | 10 mol% | 94 |
| Temperature | 88 °C | 94 |
| Reaction Time | 5 minutes | 94 |
| Molar Ratio (Ferulic Acid:Ethanol) | 1:6 | ~94 |
Reaction Conditions: Ferulic acid (1 mmol), Ethanol (5 mL), Microwave power (200 W).[5]
Table 2: Enzymatic Synthesis of this compound[4]
| Parameter | Condition | Yield (%) |
| Enzyme | Immobilized lipase from Mucor sp. M-2 | 9.9 |
| Solvent | tert-Butyl alcohol | 9.9 |
| Molar Ratio (Ethanol:Ferulic Acid) | 1.5:1 | 9.9 |
| Temperature | 45 °C | 9.9 |
| Reaction Time | 120 hours | 9.9 |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol for Microwave-Assisted Acid-Catalyzed Synthesis[5]
-
Reactant Preparation: In a suitable microwave reactor vessel, combine ferulic acid (1 mmol) and ethanol (5 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (10 mol%) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the temperature to 88 °C and the reaction time to 5 minutes with a power setting of 200 W.
-
Work-up and Purification: After the reaction is complete and the vessel has cooled, quench the reaction with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.
Protocol for Enzymatic Synthesis[4]
-
Reactant Preparation: In a 25 mL flask, dissolve ferulic acid (1.0 mmol) and ethanol (1.5 mmol) in 4 mL of tert-butyl alcohol.
-
Dehydration: Add molecular sieves to the mixture to remove any water, which can inhibit the enzymatic reaction.
-
Enzyme Addition: Add 0.4 g of immobilized lipase from Mucor sp. M-2 to the reaction mixture.
-
Incubation: Seal the flask and place it in an incubator shaker at 45 °C with agitation (150 rpm) for 120 hours.
-
Product Isolation: After the incubation period, separate the immobilized enzyme from the reaction mixture by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified using chromatographic techniques to isolate the this compound.
Visualizing the Synthesis and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the acid-catalyzed synthesis of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from ferulic acid can be effectively achieved through several methods, with microwave-assisted acid-catalyzed esterification offering a particularly rapid and high-yielding route. The choice of synthesis method will depend on the specific requirements of the researcher, including considerations of yield, reaction time, and the use of "green" chemistry principles. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and professionals engaged in the development and application of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Lipase-catalyzed Synthesis of this compound | Atlantis Press [atlantis-press.com]
Methodological & Application
Application Notes and Protocols for Ethyl Ferulate Extraction and Purification from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl ferulate, the ethyl ester of ferulic acid, is a naturally occurring phenolic compound found in various plant materials. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest for the pharmaceutical and cosmetic industries. The increased lipophilicity of this compound compared to its parent compound, ferulic acid, may enhance its bioavailability and efficacy. This document provides detailed protocols for the extraction of this compound from plant sources, its subsequent purification, and methods for quantitative analysis.
Data Presentation
The selection of an appropriate extraction method is critical for maximizing the yield of this compound from plant biomass. Below is a summary of reported yields from different extraction methodologies.
| Plant Material | Extraction Method | Key Parameters | This compound Yield (% w/w) | Reference |
| Corn Fiber | Reactive Extraction | Solvent: 87% Ethanol in Water with 0.16 N NaOH; Temperature: 100°C; Time: 160 min | 0.62% | [1] |
| Corn Fiber | Reactive Extraction | Solvent: Ethanol and NaOH | 1.75% | [1] |
Note: The "Reactive Extraction" method involves a simultaneous extraction and chemical reaction (in this case, base-catalyzed transesterification of ferulic acid esters naturally present in the plant material to this compound in the presence of ethanol).
Experimental Protocols
Protocol 1: Reactive Solvent Extraction of this compound from Corn Bran
This protocol is adapted from a patented method for the direct extraction and formation of this compound from plant biomass.
Materials and Equipment:
-
Dried corn bran, ground to a fine powder
-
Ethanol (87%)
-
Sodium hydroxide (NaOH)
-
Pressurized reactor or sealed vessel capable of heating to 100°C
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
pH meter
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Preparation of Extraction Solvent: Prepare a solution of 87% ethanol in deionized water containing 0.16 N sodium hydroxide.
-
Extraction:
-
Place the ground corn bran into the pressurized reactor.
-
Add the extraction solvent at a solvent-to-solid ratio of approximately 10:1 (v/w).
-
Seal the reactor and heat to 100°C with continuous stirring for 160 minutes.
-
-
Solid-Liquid Separation:
-
After the extraction, cool the mixture to room temperature.
-
Filter the mixture through a Büchner funnel to separate the liquid extract from the solid plant residue.
-
-
Neutralization and Concentration:
-
Neutralize the filtrate to pH 7.0 using hydrochloric acid.
-
Concentrate the neutralized extract using a rotary evaporator to remove the ethanol.
-
-
Liquid-Liquid Partitioning:
-
To the remaining aqueous solution, add an equal volume of a non-polar solvent like hexane to remove oils and lipids.
-
Separate the aqueous layer containing the this compound.
-
-
Further Purification: The aqueous extract can be further purified using the chromatography methods described in Protocol 3 and 4.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Rice Bran (Adapted for this compound)
This protocol provides a general framework for using ultrasound to enhance the extraction of phenolic compounds, which can be optimized for this compound.
Materials and Equipment:
-
Dried and defatted rice bran, finely ground
-
Ethanol (e.g., 80% in water)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Mix the ground rice bran with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) in a suitable vessel.
-
Ultrasonication:
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified power (e.g., 100 W) and frequency (e.g., 40 kHz) for a duration of 20-30 minutes.
-
Maintain the temperature of the mixture using a cooling water bath to prevent degradation of thermolabile compounds.
-
-
Separation and Concentration:
-
Centrifuge the mixture to pellet the solid material.
-
Decant and filter the supernatant.
-
Concentrate the extract using a rotary evaporator.
-
-
Purification: The resulting crude extract can be purified using the methods outlined in Protocol 3 and 4.
Protocol 3: Purification of this compound using Silica Gel Column Chromatography
This protocol is a standard method for purifying compounds from a crude extract based on their polarity.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate).
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 7:3 v/v Toluene:Ethyl Acetate) and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (identified by comparing with a standard if available).
-
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for High-Purity this compound
This method is suitable for obtaining highly pure this compound for research and development purposes.
Materials and Equipment:
-
Partially purified this compound extract
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size)
-
Mobile phase solvents: Acetonitrile and water (with 0.1% formic acid or acetic acid, HPLC grade)
-
Fraction collector
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method on a standard C18 column to achieve good separation of this compound from impurities.
-
A typical starting mobile phase could be a gradient of acetonitrile and water (both with 0.1% formic acid), with detection at approximately 320 nm.
-
-
Scaling Up to Preparative Scale:
-
Use the optimized analytical method to scale up to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
-
Purification:
-
Dissolve the partially purified extract in the mobile phase and filter it through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak using a fraction collector.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried to obtain pure this compound.
-
Protocol 5: Quantitative Analysis of this compound by HPLC-UV
This protocol details a standard method for the quantification of this compound in extracts.
Materials and Equipment:
-
This compound standard of known purity
-
Crude or purified plant extract
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water with 1% acetic acid (gradient or isocratic)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Diagrams
Caption: General workflow for the extraction and purification of this compound.
Caption: A two-step purification strategy for obtaining high-purity this compound.
References
Application Notes and Protocols for the Analysis and Characterization of Ethyl Ferulate by HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis and characterization of Ethyl Ferulate using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to serve as a comprehensive guide for quality control, purity assessment, and structural elucidation of this compound, which is of significant interest in the pharmaceutical and cosmetic industries for its antioxidant and anti-inflammatory properties.[1]
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a robust and reliable technique for the quantitative analysis of this compound, ensuring the purity and consistency of the final product. The following protocol describes a reversed-phase HPLC method for the determination of this compound.
Experimental Protocol: HPLC
Objective: To determine the purity and concentration of this compound using a validated HPLC method.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol or acetonitrile to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions: A variety of chromatographic conditions can be employed for the analysis of this compound. The following table summarizes a selection of suitable parameters.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) | Methanol : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 320 nm | 323 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 25 °C | 30 °C |
| Retention Time (approx.) | 6.5 min | 7.2 min |
Method Validation Parameters (Illustrative): For quantitative analysis, the method should be validated according to ICH guidelines. The following are typical performance characteristics.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of this compound
NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: NMR
Objective: To confirm the chemical structure of this compound and assess its purity based on NMR spectral data.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Pipettes
Reagents and Materials:
-
This compound sample
-
Deuterated solvents (e.g., Chloroform-d (CDCl₃), Acetone-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent signals can be used for referencing)
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
If using an external standard, add a small amount of TMS.
NMR Data Acquisition:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
¹H and ¹³C NMR Data for this compound
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound.[2]
¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.61 | d | 15.9 | 1H | H-7 |
| 7.07 | dd | 8.1, 1.9 | 1H | H-6 |
| 7.03 | d | 1.9 | 1H | H-2 |
| 6.91 | d | 8.1 | 1H | H-5 |
| 6.29 | d | 15.9 | 1H | H-8 |
| 5.89 | s | - | 1H | Ar-OH |
| 4.26 | q | 7.1 | 2H | -O-CH₂-CH₃ |
| 3.91 | s | - | 3H | -OCH₃ |
| 1.33 | t | 7.1 | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 167.3 | C-9 (C=O) |
| 147.9 | C-4 |
| 146.8 | C-3 |
| 144.7 | C-7 |
| 127.0 | C-1 |
| 123.0 | C-6 |
| 115.6 | C-8 |
| 114.7 | C-5 |
| 109.3 | C-2 |
| 60.4 | -O-CH₂-CH₃ |
| 55.9 | -OCH₃ |
| 14.4 | -O-CH₂-CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
NMR Analysis Workflow
References
Application Notes and Protocols for Ethyl Ferulate in RAW 264.7 Macrophage Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive overview of the application of Ethyl Ferulate (EF) in RAW 264.7 macrophage cell culture experiments. This document includes detailed protocols for key assays, a summary of quantitative data from published studies, and visualizations of the molecular pathways involved.
Introduction
This compound (EF) is a derivative of ferulic acid, a natural phenolic compound found in various plants.[1][2][3] It is recognized for its potent anti-inflammatory and antioxidant properties.[1][2] EF is more lipophilic than its parent compound, ferulic acid, which enhances its permeability across cell membranes.[1] In the context of immunology and drug discovery, RAW 264.7 macrophages are a widely used murine cell line to model inflammatory responses. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is commonly used to induce an inflammatory cascade in these cells, characterized by the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4][5]
This compound has been shown to effectively counteract these LPS-induced inflammatory effects.[1][2][4] Its mechanism of action primarily involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[1][2][3][4] By modulating these key pathways, EF reduces the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and downregulates the secretion of pro-inflammatory cytokines.[1][3][4]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Cytotoxicity of this compound
| Concentration Range | Assay | Cell Line | Duration | Observation | Reference |
| Up to 80 mg/L | MTT | RAW 264.7 | 24 hours | No significant cytotoxicity observed. | [1][6] |
| Up to 100 µM | CCK-8 | RAW 264.7 | 24 hours | No significant cytotoxicity observed. | [5] |
Table 2: Anti-inflammatory Activity of this compound
| Parameter | Effective Concentration | Stimulus | Incubation Time | % Inhibition / Effect | Reference |
| PGE2 Production | 10-80 mg/L | LPS (1 µg/mL) | 24 hours | Significant, dose-dependent inhibition. | [1][4] |
| iNOS Expression | 10-80 mg/L | LPS (1 µg/mL) | Not Specified | Significant, dose-dependent inhibition of mRNA and protein levels. | [1][4] |
| COX-2 Expression | 10-80 mg/L | LPS (1 µg/mL) | Not Specified | Significant, dose-dependent inhibition of mRNA and protein levels. | [1][4] |
| TNF-α Secretion | 10-80 mg/L | LPS (1 µg/mL) | Not Specified | Significant, dose-dependent inhibition. | [1][3] |
| IL-6 Secretion | 10-80 mg/L | LPS (1 µg/mL) | Not Specified | Significant, dose-dependent inhibition. | [1][3] |
| IL-1β Secretion | 10-80 mg/L | LPS (1 µg/mL) | Not Specified | Significant inhibition. | [2][7] |
| NO Production | 3-100 µM | LPS (100 ng/mL) | 24 hours | Significant, dose-dependent inhibition. | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways within macrophages.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][8] this compound inhibits this process by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[1][4]
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical antioxidant response element. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including HO-1. This compound has been shown to activate this pathway, leading to an increase in HO-1 expression.[1][2][3] HO-1 has anti-inflammatory properties and can suppress the inflammatory response.[1]
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow
A typical experiment to evaluate the anti-inflammatory effects of this compound in RAW 264.7 macrophages follows a standardized workflow.
Caption: General workflow for studying this compound in RAW 264.7 cells.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of this compound.
-
Materials:
-
96-well plate
-
RAW 264.7 cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Protocol:
-
Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 50, 80 mg/L) and incubate for 24 hours.[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[4][9]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Determination (Griess Assay)
This assay quantifies the production of nitrite, a stable metabolite of NO.
-
Materials:
-
Supernatant from cell cultures
-
Griess Reagent (a mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve (0-100 µM)
-
-
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
In a 96-well plate, mix 50-100 µL of supernatant with an equal volume of Griess Reagent.[10][11]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
-
Cytokine and PGE2 Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the culture supernatant.
-
Materials:
-
Supernatant from cell cultures
-
Commercially available ELISA kits for mouse TNF-α, IL-6, IL-1β, or PGE2.
-
-
Protocol:
-
Perform the ELISA according to the manufacturer's instructions.[12][13] A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[13]
-
Wash the plate and block non-specific binding sites.[13]
-
Add cell culture supernatants and standards to the wells and incubate.[12]
-
Wash the plate and add the detection antibody.[12]
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).[12]
-
Wash the plate and add the substrate (e.g., TMB).[13]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[13]
-
Calculate the cytokine/PGE2 concentration based on the standard curve.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect the levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, NF-κB p65, Nrf2, HO-1) in cell lysates.
-
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the cells with RIPA buffer and determine the protein concentration.[14][15]
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[15]
-
Transfer the proteins to a membrane.[15]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 5. This compound protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 10. 5.6. Griess Reagent Assay [bio-protocol.org]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. protocols.io [protocols.io]
- 14. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of Ethyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Ferulate, an ester of ferulic acid, is a phenolic compound recognized for its significant antioxidant properties.[1] It is a lipophilic derivative of ferulic acid, a well-known natural antioxidant.[2] This document provides detailed application notes and experimental protocols for conducting antioxidant capacity assays using this compound. The included methodologies for DPPH, ABTS, and ORAC assays are foundational for researchers investigating the antioxidant potential of this compound in various applications, including pharmaceuticals and drug development.
Mechanism of Action
This compound exerts its antioxidant effects through multiple mechanisms. It is a potent inducer of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[2] This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including HO-1.
Data Presentation
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the quantitative data from comparative studies.
| Assay | Compound | IC50 (µM) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| DPPH | This compound | 59.7 ± 0.2[3] | - |
| Ferulic Acid | 23.5 ± 0.5[3] | - | |
| BHT | 65.0 ± 0.5[3] | - | |
| Trolox | 17.4 ± 0.3[3] | - | |
| ABTS | This compound | - | 1.8 ± 0.1 |
| Ferulic Acid | - | 2.5 ± 0.1 | |
| Trolox | - | 1.0 | |
| FRAP | This compound | - | 0.6 ± 0.0 |
| Ferulic Acid | - | 1.2 ± 0.1 | |
| Trolox | - | 1.0 |
Note: IC50 represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. TEAC is a measure of the antioxidant capacity of a substance relative to the standard, Trolox. A higher TEAC value signifies greater antioxidant capacity. BHT (Butylated hydroxytoluene) is a synthetic antioxidant used for comparison.
Experimental Protocols
Detailed methodologies for three common antioxidant capacity assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a stock solution of Trolox in methanol and a series of dilutions to be used as a standard.
-
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or Trolox solutions to the wells.
-
For the blank, add 100 µL of methanol instead of the sample or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[5]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (or phosphate-buffered saline, PBS)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a stock solution of Trolox in ethanol and a series of dilutions to be used as a standard.
-
-
Assay Protocol:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or Trolox solutions to the wells.
-
For the blank, add 10 µL of ethanol instead of the sample or standard.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition of ABTS•+ is calculated using the formula:
where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.
-
-
Preparation of Sample and Standard Solutions:
-
As this compound is lipophilic, dissolve it in a suitable solvent like acetone and then dilute with a 50% acetone/water mixture containing 7% randomly methylated β-cyclodextrin (RMCD) to enhance solubility in the aqueous assay medium.[6]
-
Prepare a series of dilutions of the this compound solution.
-
Prepare a stock solution of Trolox in the same solvent and a series of dilutions to be used as a standard.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein solution to each well of a 96-well black microplate.
-
Add 25 µL of the different concentrations of this compound, Trolox, or the solvent blank to the wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Calculation:
-
The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value, expressed as Trolox equivalents (TE), is calculated by comparing the net AUC of the sample to the Trolox standard curve.
-
Mandatory Visualizations
Signaling Pathway of this compound's Antioxidant Action
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Experimental Workflow for Antioxidant Capacity Assay
References
- 1. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Ethyl Ferulate: In Vivo Experimental Design
Application Notes and Protocols for Researchers
Ethyl Ferulate (EF), a derivative of the naturally occurring phenolic compound ferulic acid, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] Its enhanced lipophilicity compared to ferulic acid suggests improved bioavailability, making it a promising candidate for in vivo therapeutic applications.[3][2] These application notes provide a detailed framework for designing and executing in vivo studies to investigate the efficacy of this compound in various disease models, with a focus on inflammatory and oxidative stress-related pathologies.
Key Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the modulation of two key signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[3][4] By preventing the nuclear translocation of the p65 subunit of NF-κB, this compound suppresses the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]
-
Activation of the Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[3][4][5] This leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which play a crucial role in protecting cells from oxidative damage.[3][1][4][6][7]
Below are diagrams illustrating these signaling pathways.
Experimental Design and Protocols
Animal Models
The choice of animal model is critical and should be relevant to the therapeutic area of interest. Based on the known mechanisms of this compound, models of inflammation and oxidative stress are highly appropriate.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model: This is a well-established model for studying acute inflammation.[3][4][8]
-
Diabetic Nephropathy Model: This model is suitable for investigating the protective effects of this compound against diabetes-associated renal injury, a condition characterized by oxidative stress and inflammation.[5]
-
Amyloid-beta (Aβ)-Induced Neurotoxicity Model: This model can be used to assess the neuroprotective effects of this compound in the context of Alzheimer's disease.[9][10]
-
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model: This model is useful for evaluating the hepatoprotective effects of this compound against toxin-induced liver damage.[11]
Dosing and Administration
This compound can be administered via various routes, including intraperitoneal (i.p.) injection and oral gavage (p.o.). The optimal dose and route will depend on the specific animal model and study objectives.
Example Dosing Regimens:
| Animal Model | Species | Route of Administration | Dose Range | Reference |
| LPS-Induced Acute Lung Injury | Mice | Intraperitoneal (i.p.) | 15-30 mg/kg | [3][4] |
| Diabetic Nephropathy | Rats | Oral (p.o.) | 50-100 mg/kg | [5] |
| Aβ-Induced Neurotoxicity | Gerbils | Intraperitoneal (i.p.) | Not specified | [9] |
Experimental Workflow
The following diagram outlines a general experimental workflow for an in vivo study investigating the efficacy of this compound.
Detailed Experimental Protocols
Protocol: LPS-Induced Acute Lung Injury in Mice
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound in a murine model of acute lung injury.[3][4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) activity assay kit
-
Reagents for Western blotting and RT-PCR
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8 per group):
-
Control group (saline treatment)
-
LPS group (LPS + vehicle)
-
LPS + EF (low dose, e.g., 15 mg/kg)
-
LPS + EF (high dose, e.g., 30 mg/kg)
-
-
Pre-treatment: Administer this compound (dissolved in a suitable vehicle) or vehicle via intraperitoneal injection twice a day for 5 consecutive days.
-
Induction of Lung Injury: One hour after the final this compound treatment, induce acute lung injury by intranasal administration of LPS (0.5 mg/kg). The control group receives intranasal saline.
-
Sample Collection: 24 hours after LPS administration, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the lungs with saline and collect lung tissue for histopathology, MPO activity assay, Western blot, and RT-PCR analysis.
-
Endpoint Analysis:
| Analysis | Parameter | Method |
| Inflammatory Cell Infiltration | Total and differential cell counts in BALF | Hemocytometer and cytospin |
| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β levels in BALF and serum | ELISA |
| Neutrophil Infiltration | Myeloperoxidase (MPO) activity in lung tissue | MPO activity assay |
| Histopathology | Lung tissue inflammation and damage | H&E staining |
| Protein Expression | p-NF-κB p65, IκBα, Nrf2, HO-1 in lung tissue | Western Blot |
| Gene Expression | TNF-α, IL-6, IL-1β, Nrf2, HO-1 mRNA in lung tissue | RT-PCR |
Protocol: Diabetic Nephropathy in Rats
This protocol is based on a study evaluating the renoprotective effects of this compound.[5]
Materials:
-
Male Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer
-
This compound
-
Metformin (positive control)
-
Kits for measuring blood glucose, HbA1c, serum creatinine, BUN, and lipid profile
-
ELISA kit for TNF-α
-
Reagents for immunohistochemistry
Procedure:
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (dissolved in citrate buffer). Monitor blood glucose levels to confirm diabetes.
-
Grouping: Divide diabetic rats into the following groups:
-
Diabetic control
-
Diabetic + EF (e.g., 50, 75, 100 mg/kg)
-
Diabetic + Metformin (positive control)
-
A non-diabetic control group should also be included.
-
-
Treatment: Administer this compound or Metformin orally once daily for a specified period (e.g., 8 weeks).
-
Sample Collection: At the end of the treatment period, collect blood for biochemical analysis and euthanize the rats to collect kidney tissue.
Endpoint Analysis:
| Analysis | Parameter | Method |
| Glycemic Control | Blood glucose, HbA1c | Commercial kits |
| Renal Function | Serum creatinine, BUN | Commercial kits |
| Lipid Profile | Total cholesterol, triglycerides, HDL, LDL | Commercial kits |
| Oxidative Stress | Renal tissue levels of MDA, SOD, CAT, GSH | Biochemical assays |
| Inflammation | Renal tissue TNF-α levels | ELISA |
| Histopathology | Kidney tissue morphology | H&E and PAS staining |
| Protein Expression | Nrf2 in kidney tissue | Immunohistochemistry |
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies on this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced Acute Lung Injury in Mice [3]
| Treatment Group | TNF-α (pg/mL) in BALF | IL-6 (pg/mL) in BALF |
| Control | 25.3 ± 3.1 | 15.8 ± 2.2 |
| LPS | 289.6 ± 25.4 | 210.4 ± 18.7 |
| LPS + EF (15 mg/kg) | 154.2 ± 13.9 | 112.5 ± 10.1 |
| LPS + EF (30 mg/kg) | 98.7 ± 9.5 | 75.3 ± 6.8 |
| *Data are presented as mean ± SEM. *p < 0.01 vs. LPS group. |
Table 2: Effect of this compound on Renal Function and Oxidative Stress in a Rat Model of Diabetic Nephropathy [5]
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Renal MDA (nmol/mg protein) |
| Normal Control | 0.58 ± 0.04 | 23.4 ± 1.8 | 1.2 ± 0.1 |
| Diabetic Control | 1.32 ± 0.11 | 58.7 ± 4.5 | 3.8 ± 0.3 |
| Diabetic + EF (100 mg/kg) | 0.75 ± 0.06 | 30.1 ± 2.5 | 1.9 ± 0.2** |
| *Data are presented as mean ± SEM. *p < 0.01 vs. Diabetic Control group. |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to design and conduct in vivo studies to evaluate the efficacy of this compound. The evidence strongly suggests that this compound's therapeutic potential lies in its ability to mitigate inflammation and oxidative stress through the modulation of the NF-κB and Nrf2/HO-1 pathways. The detailed methodologies and representative data presented herein should facilitate further investigation into this promising natural compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams [mdpi.com]
- 3. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 5. This compound, a lipophilic phenylpropanoid, prevents diabetes-associated renal injury in rats by amelioration of hyperglycemia-induced oxidative stress via activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo protective effects of ferulic acid ethyl ester against amyloid-beta peptide 1-42-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferulic acid ethyl ester protects neurons against amyloid beta- peptide(1-42)-induced oxidative stress and neurotoxicity: relationship to antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatoprotective effect of commercial herbal extracts on carbon tetrachloride-induced liver damage in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Ethyl Ferulate solutions for laboratory use.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl Ferulate is the ethyl ester derivative of ferulic acid, a naturally occurring phenolic compound.[1] It is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest in pharmaceutical and cosmetic research.[1][2] This document provides detailed protocols for the preparation of this compound solutions for laboratory use, ensuring stability and optimal performance in various experimental settings.
Physicochemical Properties
This compound is a pale-yellow crystalline powder.[3] It is largely insoluble in water but soluble in several organic solvents.[2][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for preparing this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL; 44 mg/mL (197.98 mM) | [1][5] |
| Ethanol | ~20 mg/mL | [5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| Chloroform | Slightly soluble | [4] |
| Ethyl Acetate | Slightly soluble | [4] |
| Water | Sparingly soluble/Does not mix well | [3][5] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 4 years | [5] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| -20°C | 1 month | [1][7] | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [5] |
Table 3: Common Working Concentrations for In Vitro Studies
| Application | Cell Type | Concentration Range | Reference |
| Neuroprotection | Rat astrocytes and hippocampal neurons | 5 µM - 25 µM | [1] |
| Cytoprotection against Aβ-peptide | Primary neuronal cells | 10 µM - 50 µM | [8] |
| Inhibition of UVB-induced cytotoxicity | Normal human epidermal melanocytes | 25 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 222.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile tips
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[6]
-
Weighing: Weigh out 22.22 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or gently shake the vial until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Applications
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells.[9] For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
-
Application: Add the appropriate volume of the final working solution to your cell culture plates. For instance, to treat cells in a well containing 1 mL of medium with a final concentration of 10 µM, you would add 10 µL of a 1 mM intermediate dilution.
-
Stability: Use the freshly prepared aqueous working solutions promptly; it is not recommended to store them for more than one day.[5]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's induction of the Nrf2/HO-1 pathway.
Safety Precautions
When handling this compound powder and solutions, standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][7]
-
Handle the powder in a well-ventilated area to avoid generating dust.[3][7]
-
In case of contact with skin or eyes, wash the affected area thoroughly with water.[7]
-
Consult the Safety Data Sheet (SDS) for complete safety information.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. CAS 4046-02-0: this compound | CymitQuimica [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound|lookchem [lookchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | CAS:4046-02-0 | Manufacturer ChemFaces [chemfaces.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl Ferulate Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary techniques for synthesizing ethyl ferulate derivatives, focusing on strategies to enhance their therapeutic potential. Detailed experimental protocols for synthesis and bioactivity assessment are provided to facilitate the discovery and development of novel drug candidates.
Introduction
This compound, an ester of ferulic acid, is a naturally occurring compound with established antioxidant and anti-inflammatory properties.[1][2] However, its therapeutic efficacy can be limited by factors such as suboptimal bioavailability and moderate potency. To address these limitations, researchers have explored the synthesis of various this compound derivatives. By modifying its chemical structure, it is possible to enhance its pharmacokinetic profile and biological activity, leading to the development of more potent therapeutic agents. This document outlines key synthesis techniques and protocols for evaluating the enhanced activity of these novel derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. The choice of method often depends on the desired derivative, yield, and environmental considerations.
Chemical Synthesis
2.1.1. Acid-Catalyzed Esterification
A conventional method for synthesizing this compound and its alkyl derivatives involves the esterification of ferulic acid with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid.
2.1.2. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods for the esterification of ferulic acid.[3][4][5] This technique significantly reduces reaction times and can lead to higher yields.[3][4][5]
Enzymatic Synthesis
Enzymatic synthesis, particularly using lipases, provides a greener and more selective alternative to chemical methods.[6][7] Immobilized lipases are often used to improve reusability and stability.
Experimental Protocols
Synthesis Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound [4]
-
Combine ferulic acid (1 mmol), ethanol (5 mL), and concentrated sulfuric acid (10 mol%) in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at 88°C for 5 minutes with the power set at 200 W.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and wash the mixture with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lipase-Catalyzed Synthesis of this compound [8][9]
-
Immobilize a commercial lipase (e.g., Steapsin) on Celite-545.
-
Treat the immobilized lipase with glutaraldehyde (1% v/v) as a cross-linking agent.
-
In a reaction vessel, combine ferulic acid, ethanol (1:1 molar ratio), and the immobilized lipase in a suitable organic solvent (e.g., DMSO).
-
Incubate the reaction mixture at 45°C with agitation for 6 hours.
-
Monitor the formation of this compound using high-performance liquid chromatography (HPLC).
-
After the reaction, separate the immobilized enzyme by filtration for reuse.
-
Purify the product from the reaction mixture.
Bioactivity Evaluation Protocols
Protocol 3: In Vitro Antioxidant Activity Assessment (DPPH Assay) [10]
-
Prepare stock solutions of the synthesized this compound derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 50 µL of various concentrations of the test compounds or standard to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Protocol 4: In Vitro Anti-Inflammatory Activity Assessment (Albumin Denaturation Assay) [11]
-
Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in methanol.
-
To 1 mL of various concentrations of the test compounds or standard, add 5 mL of 0.2% w/v bovine serum albumin (BSA) solution in Tris buffer saline (pH 6.8).
-
Incubate the samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Determine the IC50 value.
Quantitative Data Summary
The following tables summarize the quantitative data on the synthesis yields and biological activities of various this compound derivatives.
Table 1: Synthesis Yields of this compound Derivatives
| Synthesis Method | Derivative | Catalyst/Enzyme | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | This compound | H₂SO₄ | 5 min | 94 | [4] |
| Acid-Catalyzed | This compound | H₂SO₄ | 9.37 h | 87.11 | [12][13] |
| Enzymatic | This compound | Immobilized Lipase | 120 h | 9.9 | [6] |
Table 2: Antioxidant Activity of Ferulate Derivatives [14][15]
| Compound | ABTS Radical Scavenging (TEAC, mM) | FRAP (mM Fe²⁺/g) |
| Ferulic Acid | 2.15 | 1.85 |
| This compound | 1.25 | 0.85 |
| Mthis compound | 1.20 | 0.80 |
| Coniferyl Aldehyde | 1.50 | 1.80 |
| Iso-ferulic Acid | 1.45 | 1.75 |
Table 3: Anti-inflammatory Activity of this compound Derivatives (Inhibition of Albumin Denaturation) [16]
| Compound | Concentration (µg/mL) | % Inhibition |
| Ferulic Acid | 500 | 75.3 |
| Derivative 1d (R = 4-NO₂) | 500 | 85.1 |
| Derivative 1e (R = 2-NO₂) | 500 | 88.4 |
| Derivative 1f (R = 2-OH) | 500 | 86.2 |
| Diclofenac | 500 | 89.7 |
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design.
Synthesis and Evaluation Workflow
The general workflow for the synthesis and evaluation of this compound derivatives involves several key stages, from initial synthesis and purification to comprehensive biological activity screening.
Key Signaling Pathways
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation.[17][18][19][20][21] this compound derivatives with enhanced anti-inflammatory activity often act by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation.[2][22][23][24][25] Some this compound derivatives exert their anti-inflammatory effects by modulating MAPK signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Lipase-catalyzed Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 7. Francisco Plou Lab: Enzymatic synthesis of ferulic acid derivatives [franciscoploulab.eu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound in organic medium using celite-immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. A Simple and Efficient Method for Synthesis and Extraction of this compound from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. cdn-links.lww.com [cdn-links.lww.com]
- 24. researchgate.net [researchgate.net]
- 25. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Evaluating the Neuroprotective Effects of Ethyl Ferulate In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro methodologies for assessing the neuroprotective properties of Ethyl Ferulate (EF), a promising phenylpropanoid compound. The protocols detailed below are designed to enable researchers to effectively evaluate EF's antioxidant, anti-inflammatory, and anti-apoptotic capabilities in neuronal cell models.
Overview of this compound's Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and inflammation, and inhibiting apoptotic pathways. In vitro studies have demonstrated that EF can protect neuronal cells from various insults, including hydrogen peroxide (H₂O₂), amyloid-beta (Aβ), and lipopolysaccharide (LPS)-induced toxicity. Key mechanisms of action involve the activation of the Nrf2/HO-1 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade.
Experimental Workflow for Assessing this compound's Neuroprotective Effects
Caption: A typical workflow for in vitro evaluation of this compound's neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro neuroprotection assays.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Neurotoxin | EF Concentration (µM) | Incubation Time (h) | % Increase in Cell Viability | Reference |
| Primary Cortical Neurons | Amyloid Beta Peptide | 25 | - | Significant Inhibition of Apoptosis | |
| PC12 | H₂O₂ | 0.2, 1, 5, 25 | - | No Significant Inhibition of Viability Decrease | |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10, 20, 40, 50, 80 mg/L | - | No Cellular Toxicity Observed |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | EF Concentration | Effect on Inflammatory Markers | Reference |
| RAW 264.7 Macrophages | LPS | Dose-dependent | ↓ TNF-α, IL-1β, IL-6, iNOS, NO | |
| RAW 264.7 Macrophages | LPS | Dose-dependent | ↓ PGE2, iNOS, COX2, TNF-α, IL-6, IL-1β |
Table 3: Antioxidant Effects of this compound
| Assay System | Oxidative Stressor | EF Concentration | Effect on Oxidative Stress Markers | Reference |
| RAW 264.7 Macrophages | LPS | Dose-dependent | ↓ Intracellular ROS | |
| Human Dermal Fibroblasts | H₂O₂ | 25 µM | ↓ Protein and Lipid Oxidation | |
| Stimulated Neutrophils | Opsonized Zymosan | 10 µM, 100 µM | ↓ ROS Production |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of this compound against neurotoxin-induced cell death by measuring mitochondrial metabolic activity.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
96-well culture plates
-
This compound (EF)
-
Neurotoxin (e.g., H₂O₂, Amyloid-beta)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with EF: Treat the cells with various concentrations of EF for a specified period (e.g., 1-2 hours) before introducing the neurotoxin.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Neuronal cells
-
6-well plates
-
This compound (EF)
-
Apoptosis-inducing agent (e.g., Staurosporine as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with EF and/or the neurotoxin as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)
This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Neuronal cells
-
24-well plates or black 96-well plates
-
This compound (EF)
-
ROS-inducing agent (e.g., H₂O₂)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
Fluorescence microscope or microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 24-well or black 96-well plate and allow them to adhere.
-
Probe Loading: Remove the culture medium and wash the cells once with serum-free medium. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Treatment: Add the EF and/or ROS-inducing agent to the cells in fresh medium.
-
Fluorescence Measurement: After the desired treatment time, measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.
Anti-inflammatory Assay (ELISA for Cytokines)
This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 into the cell culture medium.
Materials:
-
Neuronal or microglial cells
-
24-well plates
-
This compound (EF)
-
Inflammatory stimulus (e.g., LPS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Protocol:
-
Cell Stimulation: Seed cells in a 24-well plate. Pre-treat with EF for 1-2 hours, then stimulate with LPS for a specified time (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.
Western Blotting for Signaling Pathway Analysis
This technique is used to analyze the protein expression levels of key components of signaling pathways like Nrf2 and NF-κB.
Materials:
-
Neuronal cells
-
6-well plates
-
This compound (EF)
-
Stimulus (e.g., LPS or H₂O₂)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB p65, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Signaling Pathway Diagrams
This compound's Modulation of the Nrf2/HO-1 Pathway
Application Note: Protocol for Assessing the Anti-inflammatory Response of Ethyl Ferulate in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ethyl Ferulate (EF), a derivative of ferulic acid, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] It has been shown to mitigate inflammatory responses by modulating key signaling pathways, primarily through the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway.[3][4] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in two commonly used animal models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Acute Lung Injury. These protocols are designed to offer a robust framework for evaluating the therapeutic potential of EF.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades. The two primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[4]
-
Inhibition of NF-κB Pathway: In an inflammatory state, stimuli like Lipopolysaccharide (LPS) trigger the degradation of the inhibitor of κB (IκBα), allowing the p65 subunit of NF-κB to translocate into the nucleus.[1] This translocation initiates the transcription of pro-inflammatory genes, leading to the production of cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.[3] this compound has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB p65 and suppressing the expression of these inflammatory mediators.[1][4]
-
Activation of Nrf2/HO-1 Pathway: this compound also activates the Nrf2/HO-1 signaling pathway, a crucial component of the cellular antioxidant defense system.[3][4] EF promotes the nuclear translocation of Nrf2, which then binds to antioxidant response elements (ARE) and upregulates the expression of protective enzymes like HO-1.[1] This pathway helps to counteract oxidative stress, a key contributor to inflammation.
References
- 1. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 4. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address the poor water solubility of Ethyl Ferulate in aqueous solutions.
Technical Support Center: Enhancing the Aqueous Solubility of Ethyl Ferulate
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for addressing the poor water solubility of this compound (EF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its poor water solubility a challenge?
A1: this compound is an ester derived from the natural antioxidant ferulic acid and ethanol.[1] It possesses significant antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] However, it is classified as practically insoluble or sparingly soluble in water, with a reported solubility of approximately 0.328 mg/mL.[4][5] This low aqueous solubility can compromise its absorption in the gastrointestinal tract, reduce bioavailability, and limit its application in aqueous-based formulations for therapeutic or experimental use.[2][3][6]
Q2: What are the primary methods to increase the aqueous solubility of this compound?
A2: The main strategies to enhance the solubility of this compound include:
-
Co-solvency: Using a water-miscible organic solvent to first dissolve the compound before dilution in an aqueous medium.[7]
-
Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.[2][3]
-
Nanoformulations: Preparing systems like nanoemulsions or solid lipid nanoparticles (SLNs) to disperse this compound in water.[8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic solid carrier to improve its dissolution rate.[10][11]
Q3: Can I simply dissolve this compound in an organic solvent like DMSO or ethanol for my experiments?
A3: Yes, this is a common and straightforward approach, especially for in vitro studies. This compound is soluble in organic solvents like ethanol (~20 mg/mL), DMSO (≥100 mg/mL), and dimethylformamide (DMF) (~11 mg/mL).[7][12] The standard procedure is to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous buffer.[7]
However, there are limitations. The final concentration of the organic solvent in your experiment must be low enough to not cause cellular toxicity or interfere with the assay. Furthermore, adding the organic stock solution to the aqueous buffer can sometimes cause the this compound to precipitate if its solubility limit is exceeded, a phenomenon known as "crashing out."
Q4: Which solubility enhancement method is most suitable for my research?
A4: The choice of method depends on your specific experimental needs, such as the required concentration, the biological system being used, and whether you need a simple solution or a more advanced delivery system. The following decision workflow can help guide your choice.
References
- 1. CAS 4046-02-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound/β-cyclodextrin inclusion complex inhibits edema formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 12. medchemexpress.com [medchemexpress.com]
Strategies to improve the stability and prevent degradation of Ethyl Ferulate in formulations.
Welcome to the technical support center for Ethyl Ferulate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and preventing the degradation of this compound in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound in formulations?
A1: The stability of this compound is primarily influenced by three main factors: pH, exposure to light (photodegradation), and temperature.[1] Oxidative processes also play a significant role in its degradation. It is crucial to control these factors during formulation, storage, and handling to maintain the integrity and efficacy of the compound.
Q2: What is the optimal pH range to maintain the stability of this compound?
A2: For optimal stability, it is recommended to maintain the pH of this compound formulations between 5.5 and 7.0.[2] Deviations outside this range, especially towards alkaline conditions, can accelerate degradation.
Q3: How does this compound degrade, and what are the common degradation products?
A3: this compound degradation can occur through hydrolysis of the ester bond, particularly at non-optimal pH, and oxidation of the phenolic group. Photodegradation upon exposure to UV radiation is also a significant pathway. Common degradation products can include ferulic acid (from hydrolysis) and various oxidative dimers or other byproducts. Laccase-mediated oxidation, for instance, can lead to the formation of dimerized this compound.
Q4: Can the addition of antioxidants improve the stability of this compound?
A4: Yes, incorporating antioxidants is a highly effective strategy to prevent the oxidative degradation of this compound.[2] Synergistic combinations with other antioxidants can enhance the overall stability of the formulation. This compound itself possesses potent antioxidant properties by neutralizing free radicals, and this activity is supported by other antioxidants.[3][4][5][6][7]
Q5: What is encapsulation and how can it protect this compound?
A5: Encapsulation is a technique where the active ingredient, in this case, this compound, is enclosed within a protective shell of another material. This can be achieved using liposomes or nanoparticles.[2] This method shields the this compound from environmental factors like light and oxygen, thereby enhancing its stability and controlling its release.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (yellowing/browning) of the formulation. | Oxidation of the phenolic hydroxyl group in this compound. This can be accelerated by exposure to light, high temperatures, or incompatible ingredients. | - Incorporate a potent antioxidant system (e.g., a combination of Vitamin E, Vitamin C, and Ferulic Acid). - Use opaque or UV-protective packaging. - Store the formulation at controlled room temperature, away from direct heat and light. - Ensure all excipients are compatible and do not promote oxidation. |
| Precipitation or crystallization of this compound in the formulation. | The concentration of this compound exceeds its solubility in the formulation's solvent system. This can also be triggered by temperature changes. | - Verify the solubility of this compound in your specific solvent system. It is generally soluble in organic solvents like ethanol, DMSO, and chloroform.[3] - Consider using a co-solvent to increase solubility. - For aqueous-based systems, encapsulation techniques like liposomes or nanoparticles can improve apparent solubility and prevent crystallization. - Avoid drastic temperature fluctuations during storage. |
| Decrease in the measured potency of this compound over time. | Chemical degradation due to factors such as pH instability, hydrolysis, or oxidation. | - Confirm the pH of your formulation is within the optimal range of 5.5-7.0.[2] Use a suitable buffering system to maintain the pH. - Implement protective measures against oxidation and light exposure as mentioned above. - Conduct stability studies at accelerated conditions (e.g., higher temperatures) to predict long-term stability and identify the primary degradation pathway. |
| Phase separation in an emulsion-based formulation containing this compound. | Incompatibility of this compound with the emulsification system or disruption of the emulsion's stability by other ingredients or pH shifts. | - Evaluate the compatibility of this compound with your chosen emulsifiers. - Adjust the hydrophilic-lipophilic balance (HLB) of your emulsifier system if necessary. - Ensure the pH of the final formulation is stable and within the optimal range for both this compound and the emulsion. - The incorporation of this compound may alter the rheological properties of the cream; stress and frequency sweep tests can characterize the viscoelasticity.[8][9] |
Data on this compound Stability
The following tables summarize quantitative data related to the stability of this compound under different conditions.
Table 1: Effect of pH on this compound Stability
| pH | Storage Condition | Remaining this compound (%) | Study Reference |
| 4.2 | 90 days at room temperature with daylight exposure | No significant degradation | Molecules, 2014[10] |
| 4.8 | 90 days at room temperature with daylight exposure | No significant degradation | Molecules, 2014[10] |
| 6.0-6.5 | Not specified | Optimal stability | Vertex AI Search |
| 5.5-6.0 | Not specified | Optimal for skin compatibility | Vertex AI Search |
Table 2: Antioxidant Efficacy for this compound Stabilization
| Antioxidant System | Test Method | Result | Study Reference |
| This compound vs. Ferulic Acid | DPPH Scavenging Assay | Ferulic Acid showed higher scavenging activity | Molecules, 2014[10] |
| This compound vs. Ferulic Acid | Peroxyl Radical Scavenging Assay | Ferulic Acid was a more efficient antioxidant | Molecules, 2014 |
| This compound vs. Ferulic Acid | Ferric Ion Reducing Antioxidant Power (FRAP) Assay | Ferulic Acid was more efficient | Molecules, 2014[8] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Cream Formulation
Objective: To assess the stability of this compound in an oil-in-water (O/W) cream formulation under accelerated conditions.
Materials:
-
This compound
-
Cream base (emulsifiers, thickeners, emollients)
-
Phosphate buffer (to adjust pH)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Stability chambers (40°C/75% RH)
-
pH meter
-
Viscometer
Methodology:
-
Formulation Preparation: Prepare the O/W cream base. In a separate phase, dissolve this compound (e.g., at 1% w/w) in a suitable solvent and incorporate it into the oil phase of the emulsion. Adjust the final pH of the cream to the desired value (e.g., 6.0) using the phosphate buffer.
-
Initial Analysis (Time 0):
-
Measure the pH of the cream.
-
Determine the viscosity.
-
Quantify the initial concentration of this compound using a validated HPLC method. A typical method would involve a C18 column with a mobile phase of methanol and water at a specific ratio, with UV detection around 320 nm.[11]
-
Observe and record the physical appearance (color, homogeneity).
-
-
Stability Study:
-
Store the cream samples in sealed, opaque containers in a stability chamber at 40°C and 75% relative humidity.
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.
-
-
Analysis at Each Time Point:
-
Repeat the analyses performed at Time 0 (pH, viscosity, this compound concentration, and physical appearance).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate constant (k) if a significant loss is observed.
-
Note any significant changes in pH, viscosity, or appearance.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound into liposomes to enhance its stability.
Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Particle size analyzer
Methodology:
-
Lipid Film Hydration:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of lipids to this compound should be optimized based on desired loading.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the liposomes using a dynamic light scattering (DLS) particle size analyzer.
-
Measure the encapsulation efficiency by separating the unencapsulated this compound from the liposomes (e.g., by centrifugation or dialysis) and quantifying the amount of this compound in the liposomal fraction using HPLC.
-
Visualizations
Caption: Key degradation pathways for this compound.
References
- 1. CAS 4046-02-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound: Scientific Properties and Cosmetic Applications - Global Cosmetic Ingredients Supplier [zleygroup.com]
- 3. nbinno.com [nbinno.com]
- 4. gfn-selco.de [gfn-selco.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mwbioprocessing.com [mwbioprocessing.com]
- 7. paulaschoice.de [paulaschoice.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for higher yield in Ethyl Ferulate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl Ferulate for higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is consistently low in the acid-catalyzed esterification of ferulic acid. What are the potential causes and how can I improve it?
A1: Low yields in the acid-catalyzed esterification of ferulic acid can stem from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Reaction: The esterification reaction may not have reached completion. Consider extending the reaction time. For instance, studies using microwave irradiation have shown that yields can increase from 56% to 94% when extending the reaction time from 2 to 7 minutes.[1][2] However, beyond a certain point, the yield may not significantly increase.[2]
-
Suboptimal Catalyst Concentration: The concentration of the acid catalyst, typically sulfuric acid (H₂SO₄), is critical. A concentration of 10 mol% H₂SO₄ has been shown to give a 94% yield.[1][3] Increasing the catalyst amount to 12 mol% can actually decrease the yield due to hydrolysis of the ester product.[1][3] Conversely, lower concentrations (2-8 mol%) will slow down the reaction and result in lower yields.[1]
-
Incorrect Temperature: Reaction temperature plays a crucial role. In microwave-assisted synthesis, increasing the temperature from 48°C to 88°C significantly accelerates the reaction and improves the yield.[1] However, excessively high temperatures can lead to the hydrolysis of this compound.[1] For conventional heating, refluxing temperature is often employed.[4]
-
Inappropriate Reactant Ratio: The molar ratio of ferulic acid to ethanol influences the equilibrium of the reaction. Increasing the excess of ethanol can drive the reaction towards the product side. A molar ratio of ferulic acid to ethanol greater than 1:6 has been shown to result in almost quantitative yields.[1]
-
Water Content: The presence of water can reverse the esterification reaction through hydrolysis. Ensure that anhydrous ethanol and dry glassware are used. The use of molecular sieves can also help to remove water formed during the reaction.[2]
Q2: I am observing significant byproduct formation during my synthesis. What are these byproducts and how can I minimize them?
A2: In the synthesis of this compound, especially through transesterification from sources like γ-oryzanol, co-products such as phytosterols can be formed.[5][6][7] In acid-catalyzed esterification of ferulic acid at high temperatures, oxidation of the ferulic acid itself can occur.[4]
To minimize byproducts:
-
Optimize Reaction Conditions: As detailed in Q1, optimizing temperature, catalyst concentration, and reaction time can favor the formation of the desired product and reduce side reactions.
-
Purification Strategy: A simple and effective method to remove co-products like phytosterols and unreacted γ-oryzanol is through antisolvent crystallization. After the reaction, adding distilled water to adjust the ethanol concentration to approximately 49.95% (v/v) can selectively crystallize these co-products, allowing for their removal by filtration.[5][6][7]
Q3: What are the key differences and advantages of enzymatic synthesis compared to acid-catalyzed methods for this compound production?
A3: Both enzymatic and acid-catalyzed methods are used for this compound synthesis, each with distinct advantages and disadvantages.
-
Acid-Catalyzed Synthesis:
-
Advantages: Generally faster reaction times, especially with microwave assistance, and can achieve high yields (up to 95%).[4] The reagents and catalysts are relatively inexpensive.
-
Disadvantages: Often requires higher temperatures which can lead to the oxidation of ferulic acid.[4] The use of strong acids like H₂SO₄ can lead to equipment corrosion and requires careful handling and neutralization steps during workup.
-
-
Enzymatic Synthesis:
-
Advantages: Milder reaction conditions (moderate temperatures) which minimize the degradation of heat-sensitive compounds like ferulic acid.[4] Enzymes like lipases offer high selectivity, potentially reducing byproduct formation.[8] Immobilized enzymes can be recovered and reused, making the process more sustainable.[9]
-
Disadvantages: Enzymatic reactions are often slower and may result in lower yields compared to optimized chemical methods.[3][4] The cost of enzymes can be higher than chemical catalysts. The choice of solvent is also critical for enzyme activity.[10]
-
Q4: How can I effectively purify the synthesized this compound?
A4: The purification strategy depends on the synthesis method and the nature of the impurities.
-
For Acid-Catalyzed Synthesis from Ferulic Acid: After neutralizing the acid catalyst, purification can typically be achieved through extraction with an organic solvent (e.g., ethyl acetate) followed by washing with a saturated sodium bicarbonate solution and brine.[11] The crude product can then be further purified by column chromatography or recrystallization.
-
For Transesterification from γ-Oryzanol: As mentioned in Q2, antisolvent crystallization is a highly effective first step to remove phytosterols and unreacted starting material.[5][6][7] The remaining this compound in the ethanol solution can be recovered by rotary evaporation.[4]
-
General Techniques: High-Performance Liquid Chromatography (HPLC) can be used for both analysis and purification.[4] A simulated moving bed chromatography system has also been described for purification.[12]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of this compound synthesis.
Table 1: Acid-Catalyzed Esterification of Ferulic Acid with Ethanol (Microwave Irradiation) [1][3]
| Parameter | Condition | Yield (%) |
| Catalyst Conc. (H₂SO₄) | 2 mol% | 56 |
| 4 mol% | 70 | |
| 6 mol% | 86 | |
| 8 mol% | 90 | |
| 10 mol% | 94 | |
| 12 mol% | 86 | |
| Temperature | 48 °C | 40 |
| 58 °C | 62 | |
| 68 °C | 75 | |
| 78 °C | 88 | |
| 88 °C | 94 | |
| 98 °C | 90 | |
| 108 °C | 85 | |
| Reaction Time | 2 min | 56 |
| 3 min | 78 | |
| 4 min | 92 | |
| 5 min | 94 | |
| 6 min | 94 | |
| 7 min | 94 | |
| Molar Ratio (FA:EtOH) | 1:1 | 30 |
| 1:2 | 52 | |
| 1:3 | 68 | |
| 1:4 | 80 | |
| 1:5 | 90 | |
| >1:6 | ~100 |
Table 2: Acid-Catalyzed Transethylation of γ-Oryzanol [5][6][7]
| Parameter | Condition | Yield (%) |
| γ-Oryzanol:Ethanol Ratio | 0.50 g : 2 mL | 87.11 |
| H₂SO₄ Concentration | 12.30% (v/v) | 87.11 |
| Reaction Time | 9.37 h | 87.11 |
Table 3: Enzymatic Synthesis of this compound [10]
| Parameter | Condition | Yield (%) |
| Enzyme | Immobilized Lipase (from Mucor sp.) | 9.9 |
| Solvent | tert-Butyl alcohol | 9.9 |
| Molar Ratio (Acid:Alcohol) | 1:1.5 | 9.9 |
| Temperature | 45 °C | 9.9 |
| Reaction Time | 120 h | 9.9 |
Experimental Protocols
1. Acid-Catalyzed Esterification of Ferulic Acid under Microwave Irradiation [3]
-
Materials: Ferulic acid, anhydrous ethanol, concentrated sulfuric acid.
-
Procedure:
-
To a stirred mixture of ferulic acid (1 mmol) in ethanol (5 mL), add concentrated sulfuric acid (10 mol%).
-
Place the reaction mixture in a microwave reactor.
-
Irradiate at 88 °C with a power of 200 W for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
2. Acid-Catalyzed Transethylation of γ-Oryzanol [5][6][7]
-
Materials: γ-Oryzanol, ethanol, concentrated sulfuric acid, distilled water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve γ-oryzanol (0.50 g) in ethanol (2 mL).
-
Add concentrated sulfuric acid (12.30% v/v).
-
Reflux the mixture for 9.37 hours.
-
After the reaction, cool the mixture to room temperature.
-
Add distilled water to adjust the ethanol concentration to 49.95% (v/v) to induce crystallization of byproducts.
-
Filter the mixture to remove the crystallized solids (phytosterols and unreacted γ-oryzanol).
-
The filtrate containing this compound can be concentrated by rotary evaporation to recover the product.
-
Visualizations
Caption: General experimental workflow for this compound synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. A Simple and Efficient Method for Synthesis and Extraction of this compound from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple and Efficient Method for Synthesis and Extraction of this compound from γ-Oryzanol [jstage.jst.go.jp]
- 8. The Lipase-catalyzed Synthesis of this compound | Atlantis Press [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US20200181060A1 - Extraction of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 12. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
Troubleshooting common issues in the quantification of Ethyl Ferulate in biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ethyl Ferulate in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
A1: The primary challenges stem from its lipophilic nature, which can lead to low recovery during extraction from aqueous biological matrices like plasma and urine.[1] Additionally, like many small molecules, its quantification by LC-MS/MS is susceptible to matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results.[2] Stability of the compound during sample storage and processing is also a key consideration.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in complex biological matrices.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization to increase the volatility of this compound.[4]
Q3: What is a suitable internal standard (IS) for this compound quantification?
A3: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., this compound-d3). However, if this is not available, a structurally similar compound with comparable extraction recovery and ionization efficiency can be used. For the related compound ferulic acid, glibenclamide has been used as an internal standard in an HPLC-MS/MS method.[5] For ethyl gallate, a structurally similar compound, propyl gallate has been used.[6] The choice of IS should be carefully validated for each specific method and matrix.
Q4: How does pH affect the stability and extraction of this compound?
A4: this compound, being an ester of ferulic acid, is more stable in acidic to neutral conditions. Alkaline conditions can lead to the hydrolysis of the ester bond, converting it back to ferulic acid.[7] Therefore, it is recommended to maintain a slightly acidic pH during sample extraction and storage to ensure the integrity of the analyte. The extraction efficiency of this compound from aqueous samples into an organic solvent can also be influenced by pH. Adjusting the sample pH to be slightly acidic can help to neutralize the phenolic hydroxyl group, making the molecule less polar and more readily extractable into an organic solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Low Recovery of this compound
-
Symptom: The measured concentration of this compound in spiked quality control (QC) samples is consistently lower than the nominal concentration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | This compound is lipophilic and may not be efficiently extracted from aqueous matrices. Optimize the extraction solvent. Consider using a more nonpolar solvent or a mixture of solvents. For liquid-liquid extraction (LLE), ethyl acetate is a common choice.[4] Ensure vigorous vortexing to maximize the interaction between the aqueous and organic phases. For solid-phase extraction (SPE), select a cartridge with a suitable stationary phase (e.g., C18) and optimize the wash and elution steps. |
| Analyte Adsorption | This compound may adsorb to plasticware. Use low-adsorption polypropylene tubes and pipette tips. |
| Instability (Hydrolysis) | If the sample or extraction solvent is alkaline, this compound may be hydrolyzing to ferulic acid.[7] Ensure that the pH of the sample and all solutions are maintained at a slightly acidic to neutral pH. |
Issue 2: High Variability in Results (Poor Precision)
-
Symptom: Inconsistent results are observed for replicate injections of the same sample or for different samples of the same concentration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Extraction | Manual extraction procedures can introduce variability. Ensure consistent timing, vortexing speed, and volumes for all samples. Consider using an automated liquid handler for better precision. |
| Matrix Effects | The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[2] Use a suitable internal standard to compensate for these variations. Further optimization of the sample cleanup procedure to remove interfering matrix components may be necessary. |
| Instrumental Instability | Fluctuations in the LC or MS system can cause variability. Check for stable spray in the MS source, and ensure the LC flow rate and column temperature are consistent. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Chromatographic peaks for this compound are asymmetrical.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | The phenolic hydroxyl group of this compound can interact with active sites (residual silanols) on the HPLC column, causing peak tailing.[8] Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups and improve peak shape.[8] |
| Column Overload | Injecting too much analyte can lead to peak fronting.[9] Dilute the sample or reduce the injection volume. |
| Extra-column Volume | Excessive tubing length or diameter between the column and the detector can cause band broadening and peak tailing.[9] Use tubing with a small internal diameter and keep the length to a minimum. |
Issue 4: Low Sensitivity (High Limit of Quantification)
-
Symptom: The method is not sensitive enough to detect low concentrations of this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound in the MS source.[2] Improve sample cleanup to remove these interferences. Modifying the chromatographic conditions to separate this compound from the interfering components can also help. |
| Suboptimal MS Parameters | The mass spectrometer settings may not be optimized for this compound. Perform a tuning and optimization of the precursor and product ion selection, collision energy, and other MS parameters. |
| Inefficient Ionization | The choice of mobile phase can affect ionization efficiency. Experiment with different mobile phase additives (e.g., ammonium formate, ammonium acetate) and organic solvents (methanol vs. acetonitrile). |
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound and related compounds in biological samples. These values can serve as a benchmark for method development and validation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | Matrix | Method | LOD | LOQ/LLOQ | Reference |
| Sodium Ferulate | Human Plasma | HPLC-ESI-MS | - | 0.007 nM/ml | [10] |
| Ferulic Acid | Chinese Angelica | HPLC | 4.5 µg/g | 13.8 µg/g | [11] |
| Ethyl Gallate | Rat Plasma | LC-MS/MS | - | 1.0 ng/mL | [6] |
| Ethylglucuronide | Human Urine | GC-MS/MS | 5 ng/mL | 10 ng/mL | [12] |
Table 2: Precision and Accuracy Data
| Compound | Matrix | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Sodium Ferulate | Human Plasma | Not Specified | < 12% | < 12% | Not Specified | [3] |
| Ethyl Gallate | Rat Plasma | Not Specified | < 8.0% | < 8.0% | Not Specified | [6] |
| S002-333 | Rat Plasma | 1.25, 6.25, 50, 200 ng/mL | 2.3-5.6% | 3.1-6.8% | 95.4-103.2% | [2] |
| Olanzapine | Not Specified | 2.5, 10.0, 20.0 µg mL−1 | 0.11-0.28% | 0.15-0.46% | 99.1-102.8% | [13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a method for sodium ferulate and should be optimized for this compound.[3]
-
Sample Preparation: To 200 µL of plasma in a polypropylene tube, add 50 µL of internal standard solution.
-
Acidification: Add 50 µL of 1 M HCl to acidify the sample. Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 1 minute.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
This is a general protein precipitation protocol that can be adapted for this compound.[14][15]
-
Sample Preparation: To 100 µL of plasma in a polypropylene tube, add 50 µL of internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing: Vortex vigorously for 2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for concentration.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Mandatory Visualizations
This compound and the Nrf2 Signaling Pathway
This compound has been shown to exert its antioxidant effects by activating the Nrf2 signaling pathway.[16] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like this compound, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.[17][18]
Caption: The Keap1-Nrf2 antioxidant response pathway activated by this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Caption: A generalized workflow for this compound quantification in biological samples.
Troubleshooting Logic for Low Analyte Recovery
This diagram provides a logical approach to troubleshooting low recovery of this compound.
Caption: A decision tree for troubleshooting low recovery of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. High-performance liquid chromatography-electrospray ionization mass spectrometry determination of sodium ferulate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. This compound protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of novel this compound derivatives as potent Keap1 inhibitors to activate the Nrf2/ARE pathway in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ethyl Ferulate for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Ethyl Ferulate (EF) in in vivo research.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of this compound important for in vivo research?
A1: this compound, an ester derivative of ferulic acid, possesses numerous pharmacological properties, including antioxidant and anti-inflammatory effects. However, like its parent compound, its therapeutic efficacy in in vivo models can be limited by low aqueous solubility and rapid metabolism, leading to poor bioavailability.[1][2] Enhancing bioavailability ensures that a greater fraction of the administered dose reaches systemic circulation, allowing for more accurate and reproducible experimental outcomes at lower, more clinically relevant dosages.
Q2: What are the primary strategies for improving the oral bioavailability of this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of EF and protecting it from pre-systemic metabolism. Key strategies include:
-
Solid Dispersions: Dispersing EF in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulations such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and nanostructured lipid carriers (NLCs) can improve the absorption of lipophilic compounds like EF by utilizing lipid absorption pathways.
-
Nanoparticle Formulations: Encapsulating EF into polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and may facilitate its uptake.[3]
-
Co-administration with Bioenhancers: Certain compounds, like piperine, can inhibit drug-metabolizing enzymes, thereby increasing the systemic exposure of co-administered drugs.[1][2]
Q3: What is a reasonable starting dose for this compound in rodent studies?
A3: Based on published pharmacokinetic studies in rats, oral doses of 150 mg/kg have been used to characterize the plasma concentration profile of the resulting ferulic acid.[1][2] However, the optimal dose will depend on the specific formulation used to enhance bioavailability and the therapeutic endpoint being investigated. It is always recommended to perform dose-ranging studies to determine the most effective and non-toxic dose for your specific experimental model.
Q4: How does this compound exert its antioxidant effects?
A4: this compound is known to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] Under conditions of oxidative stress, EF can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage.
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations of this compound/Ferulic Acid in Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Poor Formulation Stability | - For nanoemulsions, assess droplet size and polydispersity index (PDI) over time. Instability can lead to drug precipitation.[5][6] - For solid dispersions, ensure the formulation is stored in a dry environment to prevent moisture-induced recrystallization. |
| Inadequate Dissolution in vivo | - If using a solid dispersion, verify the amorphous state of EF within the polymer matrix using techniques like XRD or DSC. - Consider using a higher ratio of hydrophilic carrier in your solid dispersion formulation. - For lipid-based formulations, ensure the components are fully solubilized and that the system readily emulsifies in aqueous media. |
| Rapid Metabolism | - Co-administer this compound with a known metabolic inhibitor, such as piperine, to potentially increase its systemic exposure.[1][2] |
| Improper Dosing Technique | - Ensure accurate and consistent oral gavage technique to minimize variability between animals. - For formulations that are suspensions, ensure they are adequately homogenized before each administration to prevent dose variation. |
| Pre-analytical Sample Handling Issues | - Collect blood samples at appropriate time points to capture the peak plasma concentration (Cmax), which can be rapid for EF.[1][2] - Use appropriate anticoagulants and store plasma samples at -80°C until analysis to prevent degradation. |
Issue 2: Difficulty in Preparing a Stable and Reproducible this compound Formulation
| Potential Cause | Troubleshooting Steps |
| Phase Separation in Nanoemulsions | - Optimize the surfactant-to-oil ratio. Insufficient surfactant can lead to emulsion instability.[5] - Screen different surfactants or co-surfactants to find a combination that provides better stability for your specific oil phase. - Ensure the homogenization process (e.g., sonication, high-pressure homogenization) is consistent in terms of time and energy input. |
| Drug Crystallization in Solid Dispersions | - Increase the polymer-to-drug ratio to ensure adequate separation of drug molecules within the matrix. - Select a polymer with strong hydrogen bonding potential with this compound to improve miscibility and stability. - Ensure complete removal of the solvent during the preparation process, as residual solvent can act as a plasticizer and promote crystallization. |
| Low Encapsulation Efficiency in Nanoparticles | - Adjust the formulation parameters, such as the drug-to-polymer ratio and the concentration of surfactants. - Optimize the fabrication process, for example, by modifying the sonication time and power during emulsion formation.[3] |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Ferulic Acid Following Oral Administration of this compound (150 mg/kg) in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) |
| This compound alone | 18.38 ± 1.38 | 0.25 | 8.95 ± 0.76 | 0.11 ± 0.01 |
| This compound + Piperine (40 mg/kg) | 15.27 ± 1.18 | 0.25 | 7.67 ± 0.70 | 0.12 ± 0.01 |
Data represents the mean ± standard error. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Data extracted from a study where ferulic acid was measured in plasma after administration of its ethyl ester.[1][2][7]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:5 w/w drug to polymer).
-
Mixing: Stir the solution continuously using a magnetic stirrer until a clear solution is obtained, ensuring both components are fully dissolved.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus, XRD, and DSC.
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Animal Acclimatization: Acclimatize male Wistar rats (or another suitable rodent model) for at least one week before the experiment, with free access to standard pellet chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose) and the control (e.g., this compound suspended in 0.5% CMC) on the day of the experiment. Ensure the suspension is homogenous.
-
Dosing: Administer the formulations to different groups of animals via oral gavage at a predetermined dose (e.g., 150 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or another appropriate site into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of ferulic acid (the active metabolite) in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Visualizations
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Bioavailability Assessment.
References
- 1. scispace.com [scispace.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Polymeric Nanoparticles for Increased Oral Bioavailability and Rapid Absorption Using Celecoxib as a Model of a Low-Solubility, High-Permeability Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges associated in stability of food grade nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in the purification of synthesized Ethyl Ferulate.
Welcome to the technical support center for the purification of synthesized Ethyl Ferulate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: After synthesis via acid-catalyzed transesterification of γ-oryzanol, my this compound yield is low. What are the potential causes and solutions?
A1: Low yields of this compound from this synthesis route can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The transesterification reaction may not have gone to completion.
-
Solution: Ensure optimal reaction conditions are met. Based on studies, an effective condition for the synthesis from 0.50 g of γ-oryzanol is a γ-oryzanol to ethanol ratio of 0.50:2 (g/mL), with 12.30% (v/v) H₂SO₄, and a reaction time of 9.37 hours at refluxing temperature.[1][2] Verifying these parameters can help maximize your yield.
-
-
Suboptimal Purification: The purification process itself might be the cause of product loss.
-
Solution: Antisolvent crystallization is an effective method for isolating this compound from the reaction mixture. After the reaction, adding distilled water to adjust the ethanol concentration to approximately 49.95% (v/v) can selectively crystallize co-products like phytosterols and unreacted γ-oryzanol, leaving the this compound in the ethanol solution.[1][2][3] The this compound can then be recovered by rotary evaporation.[3]
-
-
Degradation: High temperatures during acid-catalyzed esterification can potentially lead to the oxidation of the ferulic acid moiety.[3]
-
Solution: While refluxing is necessary, avoid excessive temperatures or prolonged reaction times beyond the optimum.
-
Q2: I am observing significant impurities in my this compound sample after purification by crystallization. How can I improve the purity?
A2: Achieving high purity is crucial. If crystallization alone is insufficient, consider the following:
-
Recrystallization: A single crystallization step may not be enough to remove all impurities.
-
Solution: Perform a recrystallization. Dissolve the impure this compound in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can significantly improve purity.
-
-
Chromatographic Methods: For very high purity requirements, chromatographic techniques are recommended.
-
Solution: Column chromatography is a robust method for purification. Depending on the nature of the impurities, you can use normal-phase silica flash chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).[4] A study reported achieving 98% purity with a recovery yield of 83.60% using antisolvent crystallization followed by recovery from the ethanol solution.[1][2][3]
-
Q3: What are the common challenges when using column chromatography to purify this compound?
A3: Column chromatography is a powerful technique, but it comes with its own set of challenges.
-
Choosing the Right Stationary and Mobile Phase: The success of the separation is highly dependent on the solvent system and the adsorbent.
-
Solution: Thin Layer Chromatography (TLC) is an excellent preliminary step to determine the optimal solvent system. For silica gel chromatography, a common mobile phase is a mixture of hexane and ethyl acetate.[3][5] For reversed-phase chromatography, a gradient of acetonitrile and water can be effective.[6]
-
-
Co-elution of Impurities: Some impurities may have similar polarity to this compound, leading to their co-elution.
-
Solution: A multi-step chromatographic approach can be beneficial. For instance, an initial fractionation by silica flash chromatography can be followed by RP-HPLC for fractions that require further purification.[4]
-
-
Sample Overloading: Loading too much sample onto the column can lead to poor separation.
-
Solution: The amount of adsorbent should be appropriate for the quantity of material to be separated. The resolution of the column increases with length and decreases with diameter.[7]
-
Q4: My this compound appears to be degrading during storage. What are the best practices for storage?
A4: this compound can be sensitive to environmental conditions.
-
Stability Issues: Degradation can be influenced by factors such as pH, temperature, and light exposure.[8][9]
-
Solution: Store pure this compound as a crystalline powder at -20°C for long-term stability.[4][10] For solutions, prepare them fresh and store them at -20°C for up to a month or -80°C for up to a year.[10] Avoid repeated freeze-thaw cycles.[10] When used in formulations, maintaining a pH between 5.5 and 7.0 is recommended for optimal stability.[8]
-
Data Presentation
Table 1: Summary of Purification Methodologies and Outcomes for this compound
| Purification Method | Starting Material/Mixture | Purity Achieved | Recovery Yield | Reference |
| Antisolvent Crystallization | Reaction mixture from γ-oryzanol transesterification | 98% | 83.60% | [1][2][3] |
| High Performance Centrifugal Partition Chromatography (HPCPC) | Extracts of commercial Angelica sinensis oil | >98% | Not specified | [11][12] |
| Silica Flash Chromatography followed by RP-HPLC | Radically generated ferulate oligomer mixture | High purity of individual trimers | Not specified | [4] |
Experimental Protocols
Protocol 1: Purification of this compound by Antisolvent Crystallization
This protocol is adapted from a method for purifying this compound synthesized from γ-oryzanol.[1][2][3]
-
Reaction Quenching: At the end of the transesterification reaction, stop the reaction by neutralizing the acid catalyst with a solution of Na₂CO₃ until the pH reaches 7.0.[3]
-
Antisolvent Addition: To the reaction mixture, add distilled water as an antisolvent. The goal is to adjust the final ethanol concentration to 49.95% (v/v). This will induce the crystallization of co-products such as phytosterols and unreacted γ-oryzanol.[1][2][3]
-
Separation of Precipitate: Separate the crystallized solids by filtering the mixture through Whatman No. 1 filter paper. The this compound will remain dissolved in the ethanol-water solution.[3]
-
Recovery of this compound: Recover the this compound from the filtrate by removing the solvent using a rotary evaporator at 60°C under reduced pressure.[3]
-
Purity Analysis: Determine the purity of the recovered this compound using High-Performance Liquid Chromatography (HPLC).[3]
Protocol 2: General Workflow for Column Chromatography Purification
This protocol provides a general workflow for purifying this compound using column chromatography.
-
Adsorbent and Solvent Selection:
-
Perform Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation of this compound from its impurities. A typical system for silica gel is a mixture of hexane and ethyl acetate.[3][5] The desired compound should ideally have an Rf value of about 0.35 for a single solvent system.[7]
-
-
Column Packing:
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.[7]
-
Prepare a slurry of the chosen adsorbent (e.g., silica gel) in the initial eluting solvent.[7]
-
Pour the slurry into the column, ensuring there are no air bubbles. Allow the adsorbent to settle, and drain the excess solvent until it is just above the adsorbent bed.
-
-
Sample Loading:
-
Elution:
-
Begin eluting the sample through the column with the chosen solvent or solvent gradient.
-
Collect fractions continuously.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification and analysis of synthesized this compound.
Caption: Workflow for the purification of this compound using antisolvent crystallization.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. A Simple and Efficient Method for Synthesis and Extraction of this compound from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic)-, 8-8(Noncyclic)/8-O-4-, and 5-5/8-8(Noncyclic)-Coupled Dehydrotriferulic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. This compound: Scientific Properties and Cosmetic Applications - Global Cosmetic Ingredients Supplier [zleygroup.com]
- 9. CAS 4046-02-0: this compound | CymitQuimica [cymitquimica.com]
- 10. selleckchem.com [selleckchem.com]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
Best practices for the long-term storage of Ethyl Ferulate to maintain potency.
This technical support center provides best practices for the long-term storage and handling of Ethyl Ferulate to maintain its potency and integrity for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] To minimize degradation, it should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at low temperatures to maintain stability. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to air.
Q3: What solvents are recommended for preparing stock solutions of this compound for long-term storage?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[3] However, for long-term storage, it is crucial to use high-purity, anhydrous DMSO, as moisture can reduce solubility and potentially contribute to hydrolysis over time.[3] Other organic solvents such as ethanol may also be used, but their suitability for long-term storage should be validated based on the specific experimental needs.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is oxidation, which can be initiated by exposure to air, light, and elevated temperatures. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can lead to the formation of phenoxy radicals. These radicals can then undergo further reactions, such as dimerization, to form less active or inactive compounds.[4][5] Hydrolysis of the ester group is another potential degradation pathway, especially in the presence of moisture and at non-neutral pH.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify the storage conditions of your solid this compound and stock solutions. Ensure they align with the recommended guidelines (cool, dry, dark, inert atmosphere).
-
Assess the age of your stock solution. If it is older than the recommended storage period or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from solid material.
-
Perform a potency check of your this compound stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Precipitation observed in a stored stock solution.
-
Possible Cause 1: The storage temperature is too low for the solvent used, causing it to freeze and the solute to precipitate.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex to redissolve the precipitate.
-
If the issue persists, consider preparing a more dilute stock solution or using a different solvent with a lower freezing point.
-
-
Possible Cause 2: The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Confirm the solubility of this compound in the specific solvent at the storage temperature.
-
Prepare a new stock solution at a concentration known to be soluble under the intended storage conditions.
-
Issue 3: Discoloration of solid this compound or its solutions.
-
Possible Cause: Oxidation of the compound.
-
Troubleshooting Steps:
-
Discard the discolored material as it may be significantly degraded.
-
Review your storage and handling procedures to minimize exposure to air and light. Store solid this compound under an inert atmosphere and use amber vials for solutions.
-
Quantitative Data on this compound Stability
While specific long-term stability data for this compound under various conditions is not extensively available in published literature, the following table provides an illustrative example of expected stability based on general principles for phenolic compounds. Researchers are strongly encouraged to perform their own stability studies for critical applications.
| Storage Condition | Solvent | Temperature | Duration | Expected Potency |
| Solid | N/A | 2-8°C (in dark, inert atm.) | 24 months | >98% |
| Solid | N/A | 25°C (in dark, inert atm.) | 12 months | >95% |
| Solution | Anhydrous DMSO | -20°C | 6 months | >97% |
| Solution | Anhydrous DMSO | -80°C | 12 months | >99% |
| Solution | Ethanol | -20°C | 3 months | >95% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Potency Assessment
This protocol outlines a general method for assessing the potency of this compound and detecting potential degradation products.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Detection:
-
UV detection at a wavelength of approximately 325 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
-
Analysis:
-
Inject a standard of known concentration and the sample solution.
-
The potency of the sample is determined by comparing the peak area of the this compound peak in the sample chromatogram to that of the standard.
-
Degradation is indicated by the presence of additional peaks and a decrease in the main peak area.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under stress conditions.
-
Acid and Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature for a set time.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to elevated temperatures (e.g., 80°C) for an extended period.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) for a specific duration.
-
Analyze the sample by HPLC, comparing it to a control sample kept in the dark.
-
Visualizations
Caption: Oxidative Degradation Pathway of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Laccase-catalysed oxidation of ferulic acid and this compound in aqueous medium: a green procedure for the synthesis of new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to prevent cytotoxicity at high concentrations of Ethyl Ferulate in cell cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity at high concentrations of Ethyl Ferulate (EF) in cell culture experiments.
Troubleshooting Guides
Issue: Unexpected Cell Death at High Concentrations of this compound
High concentrations of this compound (EF), typically around 50 µM and above, can lead to significant cytotoxicity in various cell lines, including rat astrocytes and neurons.[1][2] This phenomenon is often cell-type dependent. For instance, normal esophageal cells (SHEE) have shown no significant cytotoxicity at concentrations up to 60 µM. The primary mechanism underlying this cytotoxicity is believed to be a shift from an antioxidant to a pro-oxidant effect, leading to excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent apoptosis.[3][4]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Pro-oxidant Activity of this compound | High concentrations of phenolic compounds like EF can auto-oxidize or interact with metal ions in the culture medium, generating ROS.[5][6][7] |
| Solution 1: Co-treatment with Antioxidants. Supplement the culture medium with antioxidants to neutralize excess ROS. Commonly used antioxidants include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and Vitamin C (ascorbic acid).[8][9][10][11][12] | |
| Solution 2: Use Metal Chelators. If pro-oxidant activity is suspected to be mediated by metal ions, consider adding a biocompatible metal chelator to the medium. | |
| Mitochondrial Dysfunction | Increased mitochondrial superoxide production has been identified as a key event in the cytotoxicity of a mitochondria-targeted EF derivative, suggesting a similar mechanism for EF itself.[3] |
| Solution: Use Mitochondria-Targeted Antioxidants. For mechanistic studies, consider using antioxidants that specifically target mitochondria, such as MitoQ or Mito-TEMPO, to counteract mitochondrial ROS production. | |
| Induction of Apoptosis | EF-induced oxidative stress can trigger the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.[13] |
| Solution: Use Pan-Caspase Inhibitors. To determine if apoptosis is the primary mode of cell death and to potentially rescue cells for further analysis, a broad-spectrum caspase inhibitor like Z-VAD-FMK can be used.[14][15] Note that this will inhibit apoptosis but may not prevent other forms of cell death if the initial insult is too severe. | |
| Sub-optimal Cell Culture Conditions | Cell density and serum concentration can influence cellular susceptibility to drug-induced cytotoxicity.[1][16][17] |
| Solution 1: Optimize Seeding Density. Both very low and very high cell densities can exacerbate cytotoxicity. Determine the optimal seeding density for your specific cell line and experiment. | |
| Solution 2: Adjust Serum Concentration. Components in serum can interact with the compound or influence cellular metabolism. Test a range of serum concentrations or consider using serum-free medium, though the latter can sometimes increase sensitivity to cytotoxic agents.[17][18] | |
| Compound Instability or Degradation | EF may degrade in culture medium over time, potentially forming more toxic byproducts. |
| Solution: Refresh Media. For long-term experiments, consider refreshing the culture medium containing EF at regular intervals (e.g., every 24-48 hours) to maintain a stable concentration and remove potential degradation products. | |
| High Localized Concentration | Rapid addition of a highly concentrated EF stock solution can cause localized toxicity before it is fully diluted in the medium. |
| Solution: Gradual Addition and Mixing. Add the EF stock solution to the medium dropwise while gently swirling the culture vessel to ensure rapid and even distribution. |
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become cytotoxic?
A1: The cytotoxic concentration of this compound is cell-type dependent. For example, a concentration of 50 µM has been reported to cause substantial cytotoxicity in rat astrocytes and neurons.[1][2] However, some cell lines, like normal esophageal SHEE cells, show no significant toxicity at concentrations up to 60 µM. It is crucial to determine the IC50 value for your specific cell line through a dose-response experiment.
Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?
A2: At high concentrations, this compound can switch from an antioxidant to a pro-oxidant.[5][6][7] This leads to the excessive generation of reactive oxygen species (ROS), particularly mitochondrial superoxide.[3] The resulting oxidative stress can damage cellular components, disrupt mitochondrial function, and ultimately trigger apoptosis through the activation of caspases.[3][13]
Q3: How can I prevent this cytotoxicity without lowering the concentration of this compound?
A3: You can try several strategies:
-
Co-treatment with antioxidants: Supplementing your cell culture medium with antioxidants like N-acetylcysteine (NAC), Vitamin E, or Vitamin C can help neutralize the excess ROS produced.[8][9][10][11][12]
-
Optimize cell culture conditions: Adjusting cell seeding density and serum concentration can modulate the cellular response to EF.[1][16][17]
-
Use a controlled-release system: Encapsulating this compound in nanoparticles can provide a more sustained and lower-level release, potentially avoiding the cytotoxic peak concentrations.[19][20][21]
Q4: Can I use a caspase inhibitor to block cell death?
A4: Yes, using a pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic pathway.[14][15] This is a useful tool to confirm that apoptosis is the mechanism of cell death. However, be aware that if the initial oxidative damage is too severe, inhibiting apoptosis might shift the cell death mechanism to necrosis.[15]
Q5: Are there any alternative drug delivery methods to reduce cytotoxicity?
A5: Yes, nanoparticle-based drug delivery systems are a promising approach.[19][20][21] Encapsulating this compound can improve its stability, and provide a more controlled release, which can help maintain a therapeutic concentration without reaching cytotoxic levels.
Data Presentation
Table 1: Reported Cytotoxic and Therapeutic Concentrations of this compound
| Cell Line | Concentration | Effect | Reference |
| Rat Astrocytes | 15 µM | Induction of HO-1 | [1] |
| Rat Neurons | 5 µM | Induction of HO-1 | [1] |
| Rat Astrocytes & Neurons | 50 µM | Substantial cytotoxicity | [1][2] |
| Normal Esophageal Cells (SHEE) | Up to 60 µM | No significant cytotoxicity | |
| HepG2 (Liver Cancer) | 26.4 µM (IC50) | Suppressed cell proliferation | [13] |
| LO2 (Normal Liver) | Not specified | No cytotoxicity | [13] |
Table 2: Potential Mitigating Agents for this compound-Induced Cytotoxicity
| Mitigating Agent | Proposed Mechanism of Action | Typical Starting Concentration |
| N-acetylcysteine (NAC) | ROS scavenger, precursor to glutathione synthesis | 1-10 mM |
| Vitamin E (α-tocopherol) | Lipid-soluble antioxidant, protects cell membranes | 10-100 µM |
| Vitamin C (Ascorbic acid) | Water-soluble antioxidant, regenerates Vitamin E | 50-200 µM |
| Z-VAD-FMK | Pan-caspase inhibitor, blocks apoptosis | 10-50 µM |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of this compound
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Serially dilute the stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Replace the existing medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Preparation of Solutions: Prepare a stock solution of NAC in sterile water or PBS. Prepare solutions of this compound at concentrations known to be cytotoxic (e.g., IC50 and 2x IC50).
-
Co-treatment: Treat the cells with the cytotoxic concentrations of this compound with and without various concentrations of NAC (e.g., 1, 5, 10 mM). Include controls for untreated cells, cells treated with EF alone, and cells treated with NAC alone.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the viability of cells co-treated with EF and NAC to those treated with EF alone to determine if NAC provides a protective effect.
Visualizations
References
- 1. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondriotropic Derivative of this compound, a Dietary Phenylpropanoid, Exhibits Enhanced Cytotoxicity in Cancer Cells via Mitochondrial Superoxide-Mediated Activation of JNK and AKT Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolics: prooxidants or antioxidants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of vitamins E and C for reversing the cytotoxic effects of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of vitamins C and E on cytotoxicity induced by N-nitroso compounds, N-nitrosomorpholine and N-methyl-N'-nitro-N-nitrosoguanidine in Caco-2 and V79 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of this compound From Rubus corchorifolius L.F. Leaves and Its Inhibitory Effects on HepG2 Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase inhibition in apoptotic T cells triggers necrotic cell death depending on the cell type and the proapoptotic stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Nanoparticles‐induced potential toxicity on human health: Applications, toxicity mechanisms, and evaluation models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validated HPLC Method for Accurate Quantification of Ethyl Ferulate
For researchers, scientists, and drug development professionals, the accurate quantification of active compounds is paramount. Ethyl Ferulate, a derivative of ferulic acid, is a compound of increasing interest due to its antioxidant and anti-inflammatory properties. This guide provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound, alongside a comparison with an alternative analytical technique. The methodologies and data presented herein are designed to support robust analytical method development and validation in a research and quality control setting.
Experimental Protocols
Validated High-Performance Liquid Chromatography (HPLC) Method
This section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is adapted from established protocols for the closely related compound, ferulic acid, and is designed to meet the validation criteria set forth by the International Council for Harmonisation (ICH) guidelines.
a. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (pH 3.0, adjusted with phosphoric acid) in a 48:52 (v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Injection Volume: 20 µL.
-
Detection Wavelength: 320 nm[1].
-
Column Temperature: 25°C.
-
Run Time: 10 minutes.
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
c. Method Validation Protocol:
The HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is determined by comparing the chromatograms of a blank, a placebo (if applicable), the standard solution, and the sample solution.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve is determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of known amounts of analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be calculated using the formula: LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[2].
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be calculated using the formula: LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[2].
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can include variations in mobile phase composition, pH, flow rate, and column temperature.
Alternative Method: UV-Vis Spectrophotometry
For a comparative perspective, a simpler, though less specific, method of UV-Vis spectrophotometry can be employed for the quantification of this compound.
a. Methodology:
-
Instrument: A UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. For similar phenolic compounds like ferulic acid, this is typically around 310-320 nm[3].
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
-
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the validated HPLC method compared to the UV-Vis spectrophotometric method for the quantification of this compound. The data for the HPLC method is based on typical validation results for similar phenolic compounds analyzed under comparable conditions.
| Parameter | Validated HPLC Method | UV-Vis Spectrophotometry | Commentary |
| Specificity | High | Low to Moderate | HPLC provides excellent separation from interfering compounds, while spectrophotometry is susceptible to interference from any substance that absorbs at the same wavelength. |
| Linearity (r²) | > 0.999 | > 0.99 | Both methods can exhibit good linearity, but the HPLC method is generally linear over a wider dynamic range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | The HPLC method typically offers higher accuracy due to its superior specificity. |
| Precision (%RSD) | < 2% | < 5% | HPLC provides better precision due to the automated and controlled nature of the analysis. |
| LOD | ~0.1 µg/mL | ~1 µg/mL | The HPLC method is generally more sensitive, allowing for the detection of lower concentrations. |
| LOQ | ~0.3 µg/mL | ~3 µg/mL | The HPLC method allows for the accurate quantification of lower concentrations of this compound. |
| Analysis Time per Sample | ~10 minutes | < 1 minute | Spectrophotometry is significantly faster for a single sample measurement. |
| Cost & Complexity | High | Low | HPLC instrumentation and operation are more expensive and complex than a UV-Vis spectrophotometer. |
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for the validation of the HPLC method for this compound quantification.
Comparison of Analytical Methods
Caption: Logical comparison of HPLC and UV-Vis spectrophotometry for this compound analysis.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
Ethyl Ferulate vs. Ferulic Acid: A Comparative Analysis of Antioxidant Capacity
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant performance is critical. This guide provides an objective comparison of the antioxidant capacities of ethyl ferulate and its parent compound, ferulic acid, supported by experimental data.
This compound, the ethyl ester of ferulic acid, presents a more lipophilic profile than ferulic acid, a characteristic that may enhance its interaction with lipid-rich biological membranes.[1][2] This difference in solubility significantly influences their antioxidant activities in various experimental systems. While ferulic acid often exhibits superior radical scavenging activity in cell-free assays, this compound has demonstrated comparable or even enhanced efficacy in cellular and lipid-based systems.[1][2][3]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and ferulic acid have been evaluated using several standard in vitro assays. The following table summarizes the key quantitative data from comparative studies.
| Assay | Compound | Result | Source |
| ABTS Radical Scavenging | Ferulic Acid | 1.948 ± 0.056 TEAC | [4] |
| This compound | 0.925 ± 0.062 TEAC | [4] | |
| FRAP (Ferric Reducing Antioxidant Power) | Ferulic Acid | 4.727 ± 0.139 mol Fe²⁺/mol | [4] |
| This compound | 3.123 ± 0.088 mol Fe²⁺/mol | [4] | |
| DPPH Radical Scavenging | Ferulic Acid | More efficient scavenger | [1] |
| This compound | Less efficient scavenger | [1] |
TEAC: Trolox Equivalent Antioxidant Capacity
Experimental Methodologies
The data presented above were obtained using the following established protocols:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
A solution of 100 µM DPPH in methanol is prepared.
-
The test compounds (ferulic acid or this compound) are incubated with the DPPH solution for 30 minutes in the dark.
-
The absorbance of the remaining DPPH radical is measured spectrophotometrically at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical scavenged using the formula: [1 - (Absorbance of sample / Absorbance of control)] x 100.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7.
-
The test compound is added to the ABTS•+ solution.
-
The absorbance is measured after a set reaction time (e.g., 6 minutes).
-
The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.
-
The test compound is added to the FRAP reagent.
-
The reaction mixture is incubated (e.g., for 30 minutes at 37°C).
-
The absorbance of the colored product is measured at 593 nm.
-
The results are expressed as ferrous iron equivalents.[6][7]
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, this compound has been shown to exert protective effects against oxidative stress through the induction of endogenous antioxidant enzymes. One such pathway involves the upregulation of Heme Oxygenase-1 (HO-1), a key enzyme in cellular defense against oxidative damage.[8]
This compound's increased lipophilicity may facilitate its passage across cell membranes, allowing it to interact with intracellular signaling pathways.[1] In neuronal cells, this compound has been demonstrated to induce the expression of HO-1, leading to enhanced cellular resistance against oxidative damage.[8] This cytoprotective effect is a significant consideration for its potential therapeutic applications.
Conclusion
References
- 1. This compound, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams [mdpi.com]
- 2. Effects of Different Lipophilized Ferulate Esters in Fish Oil-Enriched Milk: Partitioning, Interaction, Protein, and Lipid Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of the Antioxidant Activity of Cassia fistula Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the anti-inflammatory effects of Ethyl Ferulate and its derivatives.
Ethyl ferulate (EF), a derivative of the naturally occurring phenolic compound ferulic acid, has garnered significant attention for its potent anti-inflammatory properties.[1][2] Its lipophilic nature, due to the presence of an ester group, allows for enhanced passage across cellular membranes, making it a promising candidate for therapeutic applications.[1][3] This guide provides a comparative analysis of the anti-inflammatory effects of this compound and its synthesized derivatives, supported by experimental data and detailed methodologies.
Comparative Anti-inflammatory Activity
Recent studies have focused on synthesizing novel derivatives of this compound to enhance its anti-inflammatory efficacy. A study involving the synthesis of 24 this compound derivatives, created through the amide bond-based conjugation of this compound and thiadiazole, revealed that many of these new compounds exhibited moderate to high anti-inflammatory activities.[1][4]
Notably, two derivatives, designated as c10 and c23 , demonstrated more potent activity in suppressing the production of tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells than both the parent compound, this compound, and the commonly used anti-inflammatory drug, dexamethasone.[4]
Another derivative, n-heptyl ferulate , also showed promising anti-inflammatory potential by decreasing nitric oxide (NO) production by 30.61% at a concentration of 30 μg/mL in RAW 264.7 murine macrophage cells.[5]
Below is a summary of the comparative inhibitory effects on key inflammatory mediators.
| Compound | Cell Line | Inflammatory Mediator | Concentration | % Inhibition / Effect | Reference |
| This compound | RAW264.7 | PGE2 | 10-80 mg/L | Significant inhibition (p<0.01) | [2] |
| This compound | RAW264.7 | iNOS mRNA | 10-80 mg/L | Dose-dependent inhibition (p<0.01) | [2] |
| This compound | RAW264.7 | COX-2 mRNA | 10-80 mg/L | Dose-dependent inhibition (p<0.01) | [2] |
| This compound | RAW264.7 | TNF-α | Not specified | Decreased production | [1] |
| This compound | RAW264.7 | IL-6 | Not specified | Decreased production | [1] |
| This compound | RAW264.7 | IL-1β | Not specified | Decreased production | [1] |
| Derivative c10 | RAW264.7 | TNF-α | Not specified | More pronounced suppression than this compound and Dexamethasone | [4] |
| Derivative c23 | RAW264.7 | TNF-α | Not specified | More pronounced suppression than this compound and Dexamethasone | [4] |
| n-heptyl ferulate | RAW264.7 | Nitric Oxide (NO) | 30 µg/mL | 30.61% decrease | [5] |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and its derivatives are mediated through the modulation of key signaling pathways. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 pathway.
1. Inhibition of NF-κB and MAPK Signaling Pathways:
Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation. It activates macrophages, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][6] this compound and its derivatives have been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are crucial for the transcription of these inflammatory mediators.[1][4]
Specifically, this compound inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2] This, in turn, downregulates the expression of iNOS, COX-2, and pro-inflammatory cytokines.[1][2] The derivatives c10 and c23 also target these pathways to exert their potent anti-inflammatory effects.[4]
2. Activation of Nrf2/HO-1 Signaling Pathway:
This compound also exhibits anti-inflammatory effects by activating the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress.[2][6][7] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2] This activation helps to reduce intracellular reactive oxygen species (ROS) production, further mitigating the inflammatory response.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound and its derivatives.
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
2. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
3. Western Blot Analysis:
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-IκBα, NF-κB p65, iNOS, COX-2, Nrf2, HO-1).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
4. Real-Time PCR (RT-PCR):
-
Principle: RT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).
-
Procedure:
-
Isolate total RNA from the treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Monitor the amplification of the target genes in real-time.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives in their anti-inflammatory action.
Figure 1: Inhibition of NF-κB and MAPK pathways by this compound.
Figure 2: Activation of the Nrf2/HO-1 pathway by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic activity of this compound derivatives as potent anti-inflammatory agents [ouci.dntb.gov.ua]
- 6. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a lipophilic phenylpropanoid, prevents diabetes-associated renal injury in rats by amelioration of hyperglycemia-induced oxidative stress via activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Ferulate vs. Other Phenolic Esters: A Comparative Review of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Ethyl ferulate, an ester derivative of the naturally occurring phenolic compound ferulic acid, has garnered significant attention in the scientific community for its diverse biological activities. Its increased lipophilicity compared to its parent compound, ferulic acid, enhances its bioavailability and potential therapeutic efficacy. This guide provides a comparative analysis of the biological activities of this compound against other phenolic esters, supported by experimental data, to aid in research and drug development.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. This compound exhibits significant, albeit nuanced, antioxidant effects when compared to its precursor and other phenolic esters.
In cell-free antioxidant assays, ferulic acid often demonstrates superior or comparable activity to this compound. For instance, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferulic acid shows a stronger scavenging capacity.[1] Similarly, in the Ferric Reducing Antioxidant Power (FRAP) assay, ferulic acid is more efficient at reducing Fe(III) to Fe(II) than this compound.[2] However, in cellular models, the increased lipophilicity of this compound appears to provide an advantage. This compound was found to be more effective than ferulic acid in scavenging reactive oxygen species (ROS) produced by activated leukocytes.[2][3]
The antioxidant activity of ferulic acid esters is also influenced by the length of the alkyl chain. In a study on rat liver microsomes, longer chain ferulate esters, such as dodecyl ferulate (C12), showed greater efficacy in inhibiting lipid peroxidation compared to shorter chain esters and ferulic acid itself.[4]
When compared to other classes of phenolic esters, the data is more varied. Caffeic acid phenethyl ester (CAPE), a well-studied compound from propolis, is a potent antioxidant.[5] While direct comparative studies with this compound using identical methodologies are limited, the available data suggests that both compounds are significant antioxidants.
| Compound/Ester | Assay | Result | Reference |
| This compound | DPPH Scavenging | Weaker than Ferulic Acid | [1][2] |
| FRAP | Weaker than Ferulic Acid | [2] | |
| ROS Scavenging (Leukocytes) | More potent than Ferulic Acid | [2][3] | |
| Ferulic Acid | DPPH Scavenging | Stronger than this compound | [1][2] |
| FRAP | Stronger than this compound | [2] | |
| Mthis compound | Lipid Oxidation Inhibition | More efficient than Ferulic Acid | [6] |
| Dodecyl Ferulate | Lipid Oxidation Inhibition | More efficient than Methyl and this compound | [6] |
| Caffeic Acid Phenethyl Ester (CAPE) | Lipid Peroxidation Inhibition | 97.9% inhibition in linoleic acid emulsion | [7] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties, primarily through the modulation of key signaling pathways. A major mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8] this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[9] This effect is attributed to its ability to prevent the translocation of the NF-κB p65 subunit to the nucleus.[9]
Caffeic acid phenethyl ester (CAPE) is also a well-documented inhibitor of NF-κB activation.[10][11] It has been shown to block the activation of NF-κB induced by various inflammatory stimuli.[12] Both this compound and CAPE exert their anti-inflammatory effects by interfering with this critical pro-inflammatory signaling cascade.
Rosmarinic acid and its esters also possess anti-inflammatory properties. Ethyl rosmarinate has been reported to exhibit better anti-inflammatory activity than rosmarinic acid, inhibiting nitric oxide (NO) and prostaglandin E2 (PGE2) production in alveolar macrophages.[13]
Neuroprotective Activity
The neuroprotective effects of this compound are linked to its antioxidant and anti-inflammatory properties, as well as its ability to activate the Nrf2/Heme Oxygenase-1 (HO-1) signaling pathway.[9][14] The induction of HO-1 is a crucial defense mechanism against oxidative stress in the central nervous system. This compound has been shown to induce HO-1 expression in rat astrocytes and neurons, thereby protecting them from oxidative damage.[9][14]
Caffeic acid phenethyl ester (CAPE) also exhibits neuroprotective effects through the modulation of Nrf2 and NF-κB pathways.[15] It has been shown to protect neurons against oxidative stress and neuroinflammation.[12]
Rosmarinic acid and its esters have also been investigated for their neuroprotective potential.[16] They have been shown to protect neuronal cells from various insults.[1]
The enhanced lipophilicity of this compound and other phenolic esters is a significant advantage for potential neuroprotective applications, as it facilitates crossing the blood-brain barrier.[17]
Signaling Pathway Diagrams
To visualize the mechanisms of action discussed, the following diagrams illustrate the key signaling pathways modulated by this compound and other phenolic esters.
References
- 1. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotection Comparison of Rosmarinic Acid and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-validation of experimental findings on Ethyl Ferulate's neuroprotective properties.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Ethyl Ferulate (EF) against three other well-researched neuroprotective agents: Resveratrol, Curcumin, and N-acetylcysteine (NAC). The information is compiled from numerous experimental studies and is intended to offer an objective overview to aid in research and drug development.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of these compounds are evaluated based on their ability to mitigate oxidative stress, inhibit apoptosis (programmed cell death), and reduce neuroinflammation. The following tables summarize the quantitative findings from various in vitro and in vivo studies.
Table 1: Attenuation of Oxidative Stress Markers
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This table compares the efficacy of the four compounds in reducing lipid peroxidation (measured by malondialdehyde - MDA levels) and enhancing the activity of the antioxidant enzyme Superoxide Dismutase (SOD).
| Compound | Experimental Model | Dosage/Concentration | Reduction in Lipid Peroxidation (MDA levels) | Increase in Superoxide Dismutase (SOD) Activity | Citation(s) |
| This compound | Amyloid-beta (Aβ)₁₋₄₂-induced toxicity in primary hippocampal cultures | Pre-treatment | Significantly attenuated Aβ₁₋₄₂-induced lipid peroxidation | Not specified | [1] |
| Resveratrol | Rat model of cerebral ischemia/reperfusion | 30 mg/kg | Significantly decreased MDA levels | Significantly increased SOD levels | [2] |
| Manganese-induced neurotoxicity in rats | Co-treatment | Not specified | Significantly increased SOD activity to levels comparable to control | [3] | |
| Curcumin | Rotenone-induced Parkinson's disease in mice | 50, 100, 200 mg/kg, p.o. | Significantly improved oxidative damage | Significantly enhanced the activities of antioxidant enzymes | [4] |
| N-acetylcysteine (NAC) | Closed head trauma in rats | 150 mg/kg | Significantly decreased elevated MDA levels | Significantly increased reduced SOD activity | [5] |
Table 2: Inhibition of Apoptotic Markers
Apoptosis is a critical pathway leading to neuronal loss. This table compares the ability of the compounds to reduce the activity of Caspase-3, a key executioner enzyme in the apoptotic cascade.
| Compound | Experimental Model | Dosage/Concentration | Reduction in Caspase-3 Activity | Citation(s) |
| This compound | Not specified in readily available quantitative studies | - | - | - |
| Resveratrol | Oxygen-Glucose Deprivation (OGD) in PC12 cells | 25 µM | Reduced caspase-3 levels | [6][7] |
| Serum deprivation in primary mouse fibroblasts | 200 µM | Significantly reduced activated caspase-3 | [8] | |
| Curcumin | Not specified in readily available quantitative studies | - | - | - |
| N-acetylcysteine (NAC) | Traumatic brain injury in mice | 100 mg/kg | Prominently reduced the protein level of cleaved caspase-3 | [5] |
Table 3: Modulation of Inflammatory Markers
Neuroinflammation, characterized by the release of pro-inflammatory cytokines, exacerbates neuronal injury. This table compares the effects of the compounds on the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Compound | Experimental Model | Dosage/Concentration | Reduction in TNF-α | Reduction in IL-6 | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | This compound | LPS-stimulated murine RAW 264.7 macrophage cells | Not specified | Inhibited the production of TNF-α | Inhibited the production of IL-6 |[9] | | Resveratrol | Ischemic cortex | Not specified | Suppressed expression of TNF-α | Suppressed expression of IL-6 |[6] | | Curcumin | Middle Cerebral Artery Occlusion (MCAO) in rats | 200 mg/kg | Not specified | Downregulated IL-1 (related inflammatory cytokine) |[10] | | N-acetylcysteine (NAC) | Ischemic stroke in a rodent model | Not specified | Lowered levels of TNF | Lowered levels of IL-1β (related inflammatory cytokine) |[11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and cross-validation of these findings.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures the levels of malondialdehyde (MDA), an end product of lipid peroxidation.
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., 10% w/v) in ice-cold 1.15% KCl or RIPA buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,600 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Assay Procedure:
-
To a sample of the supernatant (e.g., 100 µL), add a solution of 8.1% sodium dodecyl sulfate (SDS), 20% acetic acid (pH 3.5), and 0.8% thiobarbituric acid (TBA).
-
Incubate the mixture at 95-100°C for 60 minutes.
-
Cool the samples on ice and add n-butanol and pyridine mixture to extract the pink chromogen.
-
Centrifuge to separate the layers and measure the absorbance of the organic layer at 532 nm.
-
Quantify MDA levels using a standard curve generated with 1,1,3,3-tetramethoxypropane.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme SOD.
-
Tissue Preparation:
-
Homogenize brain tissue in an ice-cold buffer (e.g., 0.1 M Trizma®-HCl, pH 7.4) containing a non-ionic detergent (e.g., 0.5% Triton™ X-100) and protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g for 5 minutes at 4°C).
-
Collect the supernatant which contains the total SOD activity.
-
-
Assay Procedure (based on inhibition of a colorimetric reaction):
-
The assay utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase).
-
A water-soluble tetrazolium salt (WST-1) is used as a detector, which is reduced by superoxide to a colored formazan product.
-
In the presence of SOD from the sample, the superoxide radicals are dismutated, leading to a decrease in the rate of formazan formation.
-
The inhibition of the colorimetric reaction is proportional to the SOD activity in the sample and is measured spectrophotometrically (e.g., at 450 nm).
-
SOD activity is quantified by comparison to a standard curve generated with purified SOD enzyme.
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of the key apoptotic enzyme, Caspase-3.
-
Cell/Tissue Lysate Preparation:
-
Homogenize brain tissue or lyse cells in a chilled lysis buffer.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge at high speed (e.g., 10,000 x g for 1 minute) to pellet debris.
-
Collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell/tissue lysate to the wells.
-
Add a reaction buffer containing dithiothreitol (DTT).
-
Add the Caspase-3 substrate, which is a peptide sequence (DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA).
-
Incubate the plate at 37°C to allow the Caspase-3 in the sample to cleave the substrate, releasing pNA.
-
Measure the absorbance of the released pNA at 405 nm.
-
The increase in absorbance is proportional to the Caspase-3 activity.
-
ELISA for TNF-α and IL-6
This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6.
-
Sample Preparation:
-
Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet debris.
-
Collect the supernatant for analysis.
-
-
Assay Procedure (Sandwich ELISA):
-
A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (TNF-α or IL-6).
-
Add the brain tissue homogenate to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a detection antibody, also specific for the target cytokine but conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme, which will be converted into a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
The intensity of the color is proportional to the concentration of the cytokine in the sample, which is determined by comparison to a standard curve.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these compounds are mediated through complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for assessing neuroprotection.
Signaling Pathways
Experimental Workflow
Conclusion
This compound demonstrates significant neuroprotective potential, primarily through its antioxidant and anti-inflammatory properties, which are comparable to those of well-established neuroprotective agents like Resveratrol, Curcumin, and N-acetylcysteine. Its ability to activate the Nrf2/HO-1 and PI3K/Akt signaling pathways underscores its multifaceted mechanism of action. While more direct comparative studies with quantitative data on apoptosis inhibition are needed, the existing evidence strongly supports the continued investigation of this compound as a promising therapeutic candidate for neurodegenerative diseases. This guide provides a foundational framework for researchers to design and interpret future cross-validation studies in this critical area of drug development.
References
- 1. Quantification of thiobarbituric acid reactive species (TBARS) optimized for zebrafish brain tissue [protocols.io]
- 2. Frontiers | A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protective effect of resveratrol against caspase 3 activation in primary mouse fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Curcumin Against Cerebral Ischemia-Reperfusion Via Mediating Autophagy and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the efficacy of Ethyl Ferulate against other natural antioxidants.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of ethyl ferulate against other prominent natural antioxidants, namely ferulic acid, vitamin C, vitamin E, and resveratrol. The information is supported by experimental data from various in vitro antioxidant assays, with detailed methodologies provided for reproducibility.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound and other selected natural antioxidants has been evaluated using various assays that measure their capacity to scavenge free radicals. The following tables summarize the quantitative data from these studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. A lower IC50 value indicates a higher antioxidant potency.
| Compound | IC50 (µM) | Source |
| This compound | Not explicitly found in direct comparison | |
| Ferulic Acid | 23.5 ± 1.2 | [1] |
| Ascorbic Acid (Vitamin C) | ~43.2 µg/mL | [2] |
| α-Tocopherol (Vitamin E) | Activity demonstrated, but IC50 not specified in comparative studies | [3][4] |
| Resveratrol | IC50 varies significantly depending on assay conditions | [5][6] |
| Trolox (Vitamin E analog) | 42.1 ± 0.9 | [1] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Source |
| This compound | 0.925 ± 0.062 | [7] |
| Ferulic Acid | 1.948 ± 0.056 | [7] |
| Ascorbic Acid (Vitamin C) | TEAC values reported, but vary with assay conditions | |
| α-Tocopherol (Vitamin E) | TEAC values reported, but vary with assay conditions | |
| Resveratrol | TEAC values reported, but vary with assay conditions | [5] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as Fe²⁺ equivalents or in comparison to a standard antioxidant like Trolox.
| Compound | FRAP value (mol Fe²⁺/mol) | Source |
| This compound | 3.123 ± 0.088 | [7] |
| Ferulic Acid | 4.727 ± 0.139 | [7] |
| Ascorbic Acid (Vitamin C) | FRAP values are widely reported but vary based on the study | |
| α-Tocopherol (Vitamin E) | FRAP values are reported but vary based on the study | |
| Resveratrol | FRAP values are reported but vary based on the study | [8] |
Table 4: Cellular Antioxidant Activity (CAA)
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[9][10] Results are often expressed as quercetin equivalents (QE).
| Compound | CAA Value (µmol of QE / 100 µmol of compound) | Source |
| This compound | Data not available in the reviewed literature | |
| Ferulic Acid | Data not available in the reviewed literature | |
| Ascorbic Acid (Vitamin C) | Data not available in the reviewed literature | |
| α-Tocopherol (Vitamin E) | Data not available in the reviewed literature | |
| Resveratrol | Data not available in the reviewed literature | |
| Quercetin (Reference) | 100 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the replication of findings.
DPPH Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from purple to yellow is measured spectrophotometrically.[11][12]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).[12]
-
Antioxidant solutions of varying concentrations.
-
Methanol or ethanol as a solvent.
-
-
Procedure:
-
A specific volume of the antioxidant solution is mixed with a fixed volume of the DPPH solution.[12]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[12]
-
The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.[12]
-
A control sample containing the solvent instead of the antioxidant is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[11] The IC50 value, the concentration of the antioxidant required to inhibit 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against antioxidant concentration.[12]
ABTS Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the ABTS•+ solution is proportional to the antioxidant concentration.[1]
-
Reagents:
-
Procedure:
-
The ABTS•+ radical cation is pre-generated by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.[14]
-
A specific volume of the antioxidant solution is added to the diluted ABTS•+ solution.[1]
-
The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).[13]
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant's scavenging activity to that of a Trolox standard curve.[15]
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells, in the presence of a peroxyl radical generator.[9][10]
-
Materials:
-
Procedure:
-
Cells are seeded in a 96-well microplate and cultured until confluent.[16]
-
The cells are then treated with the antioxidant compound and the DCFH-DA probe.[16]
-
After an incubation period, the cells are washed, and AAPH is added to induce oxidative stress.[16]
-
The fluorescence is measured over time using a microplate reader.
-
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are expressed as quercetin equivalents.[9]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and the compared natural antioxidants are mediated through various cellular signaling pathways.
This compound and the Nrf2/ARE Pathway
This compound exerts its antioxidant effects in part through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[10] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1).[17][18]
Caption: Nrf2/ARE signaling pathway activation by this compound.
Vitamin C (Ascorbic Acid) Antioxidant Mechanism
Vitamin C is a potent water-soluble antioxidant that directly scavenges reactive oxygen species (ROS) by donating electrons.[19] It can regenerate other antioxidants, such as vitamin E, from their radical forms. Vitamin C is transported into cells via specific transporters (SVCTs) and its oxidized form, dehydroascorbic acid, is transported by glucose transporters (GLUTs) and then reduced back to ascorbic acid intracellularly.[20]
Caption: Antioxidant action and cellular uptake of Vitamin C.
Resveratrol Antioxidant Signaling Pathways
Resveratrol, a polyphenol found in grapes and other fruits, exhibits its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals and also modulate various signaling pathways.[9][11] Key pathways include the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which in turn can lead to the activation of the Nrf2 pathway and other protective mechanisms.[17][21]
Caption: Multifaceted antioxidant mechanisms of Resveratrol.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. food.actapol.net [food.actapol.net]
- 15. benchchem.com [benchchem.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vitamin C - Wikipedia [en.wikipedia.org]
- 20. brieflands.com [brieflands.com]
- 21. zen-bio.com [zen-bio.com]
A comparative study on the photoprotective effects of Ethyl Ferulate and commercial UV filters.
For Immediate Release
A comprehensive comparative analysis of Ethyl Ferulate, a naturally derived antioxidant, and conventional commercial UV filters reveals its significant potential as a photoprotective agent. This guide provides an in-depth look at the performance of this compound against widely used UV filters like Avobenzone, Oxybenzone, Octinoxate, Zinc Oxide, and Titanium Dioxide, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, an ester of ferulic acid, demonstrates a multi-faceted approach to skin protection.[1][2] Beyond its capacity to absorb UV radiation, primarily in the UVB spectrum, it exhibits potent antioxidant and anti-inflammatory properties, which contribute to mitigating the damaging effects of sun exposure.[1][3] This dual functionality positions it as a promising ingredient in sunscreen formulations, offering a broader mechanism of action than many single-function UV filters.
Comparative Analysis of Photoprotective Performance
To provide a clear comparison, the following tables summarize the key performance indicators of this compound and common commercial UV filters based on available scientific literature.
Table 1: UV Absorption Characteristics
| UV Filter | Type | Primary Absorption Range | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |
| This compound | Organic | UVB, UVA2 | ~327 nm[4] | 2.89 x 10⁵ L·mol⁻¹·cm⁻¹[4] |
| Avobenzone | Organic | UVA1 | ~357 nm[5][6] | ~32,400 M⁻¹cm⁻¹ (in cyclohexane)[7] |
| Oxybenzone | Organic | UVB, UVA2 | ~288 nm and ~350 nm[8] | - |
| Octinoxate | Organic | UVB | ~311 nm[9] | - |
| Zinc Oxide | Inorganic | Broad Spectrum (UVA1, UVA2, UVB) | ~368 nm (nanosized and microsized)[10] | - |
| Titanium Dioxide | Inorganic | UVB, UVA2 | ~319 nm (nanosized), ~360 nm (microsized)[10] | - |
Table 2: Photostability and In Vitro Sun Protection Factor (SPF)
| UV Filter | Photostability | Reported In Vitro SPF |
| This compound | Generally considered stable | A formulation with 10% this compound showed an SPF similar to benzymidazilate.[11] |
| Avobenzone | Unstable, degrades significantly upon UV exposure[12] | - |
| Oxybenzone | Relatively stable | - |
| Octinoxate | Not photostable, degrades upon UV exposure[9] | - |
| Zinc Oxide | Photostable | A 10% loading of uncoated zinc oxide showed an SPF of 13.[4] |
| Titanium Dioxide | Photostable | - |
Table 3: Antioxidant Capacity
| Compound | Antioxidant Mechanism |
| This compound | Scavenges reactive oxygen species (ROS), inhibits NADPH oxidase.[3] |
| Vitamin E (Tocopherol) | Chain-breaking antioxidant, scavenges lipid peroxyl radicals. |
| Vitamin C (Ascorbic Acid) | Scavenges a wide range of ROS, regenerates Vitamin E. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of photoprotective agents. Below are summaries of key experimental protocols.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF is determined by measuring the UV transmittance through a thin film of the sunscreen product applied to a substrate, typically polymethylmethacrylate (PMMA) plates.
Workflow for In Vitro SPF Measurement
References
- 1. specialchem.com [specialchem.com]
- 2. paulaschoice-eu.com [paulaschoice-eu.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Oxybenzone - Wikipedia [en.wikipedia.org]
- 9. spflist.com [spflist.com]
- 10. Enhancement of UV absorption behavior in ZnO–TiO 2 composites | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 11. This compound, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avobenzone - Wikipedia [en.wikipedia.org]
Assessing the In Vitro versus In Vivo Antioxidant Activity of Ethyl Ferulate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl ferulate, an ester derivative of the naturally occurring phenolic compound ferulic acid, has garnered significant attention for its potential therapeutic applications, largely attributed to its antioxidant properties. This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activity of this compound, presenting experimental data, detailed methodologies, and mechanistic insights to aid in its evaluation for research and drug development.
In Vitro Antioxidant Activity
This compound's antioxidant capacity has been evaluated using various in vitro assays, which primarily measure its ability to scavenge free radicals and reduce oxidants. Below is a summary of its performance in key assays, often in comparison to its parent compound, ferulic acid, and other well-known antioxidants.
Data Presentation: In Vitro Antioxidant Assays
| Assay | Compound | IC50 / Activity | Reference Compound | IC50 / Activity | Source |
| DPPH Radical Scavenging | This compound | 59.7 ± 0.2 µM | Ferulic Acid | 23.5 ± 0.5 µM | [1] |
| Trolox | 17.4 ± 0.3 µM | [1] | |||
| BHT | 65.0 ± 0.5 µM | [1] | |||
| ABTS Radical Scavenging | This compound | Lower than Ferulic Acid | Ferulic Acid | Higher than this compound | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | This compound | Lower than Ferulic Acid | Ferulic Acid | Higher than this compound | [2] |
| Peroxyl Radical Scavenging (ROO•) | This compound | TEAC: ~0.4 | Trolox | TEAC: 1.0 | [1] |
| Ferulic Acid | TEAC: ~0.8 | Trolox | TEAC: 1.0 | [1] | |
| BHT | TEAC: ~0.3 | Trolox | TEAC: 1.0 | [1] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity.
Interpretation of In Vitro Data
In cell-free assays like DPPH, ABTS, and FRAP, ferulic acid generally exhibits stronger direct radical scavenging and reducing activity compared to this compound.[2] This is likely due to the free carboxylic acid group in ferulic acid's structure. However, this compound still demonstrates significant antioxidant potential, in some cases surpassing that of the synthetic antioxidant BHT.[1]
In Vivo Antioxidant Activity
While in vitro assays provide valuable initial screening, in vivo studies are crucial for assessing a compound's antioxidant efficacy within a biological system. This compound has shown promising results in various animal models of oxidative stress, where its effects are not solely based on direct radical scavenging but also on the modulation of endogenous antioxidant defense mechanisms.
Data Presentation: In Vivo Antioxidant Effects
| Animal Model | Treatment | Biomarker | Effect | Source |
| LPS-induced Acute Lung Injury in Mice | This compound (15-30 mg/kg) | MPO Activity | Reduced | [3] |
| TNF-α, IL-6 mRNA | Reduced | [3] | ||
| ROS levels | Significantly Reduced | [3] | ||
| Diabetic Nephropathy in Rats | This compound (50, 75, 100 mg/kg) | Renal Oxidative Stress | Decreased | [4] |
| Nrf2 Protein Levels | Increased | [4] | ||
| Cyclophosphamide-induced Oxidative Stress in Rats | Ellagic Acid (comparative) | SOD, GSH, CAT activities | Highly Increased | [5] |
| MDA, NO levels | Highly Significant Reduction | [5] |
MPO: Myeloperoxidase (a marker of inflammation and oxidative stress); TNF-α, IL-6: Pro-inflammatory cytokines; ROS: Reactive Oxygen Species; Nrf2: Nuclear factor erythroid 2-related factor 2; SOD: Superoxide Dismutase; GSH: Glutathione; CAT: Catalase; MDA: Malondialdehyde (a marker of lipid peroxidation); NO: Nitric Oxide.
Interpretation of In Vivo Data
In contrast to some in vitro findings, this compound demonstrates potent antioxidant effects in vivo.[3][4] This enhanced in vivo activity is attributed to its increased lipophilicity compared to ferulic acid, allowing for better cell membrane permeability and bioavailability.[6] A key mechanism of its in vivo action is the activation of the Nrf2 signaling pathway.[4]
Mechanism of Action: The Nrf2 Signaling Pathway
This compound's in vivo antioxidant effects are largely mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Catalase (CAT), and enzymes involved in glutathione (GSH) synthesis and recycling.[1][3]
Workflow for Assessing Nrf2 Activation
Experimental workflow for determining Nrf2 activation.
Nrf2 Signaling Pathway Activated by this compound
Nrf2 signaling pathway activation by this compound.
Experimental Protocols
Below are detailed methodologies for the key in vitro and in vivo experiments cited in this guide.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound and reference compounds (e.g., ferulic acid, ascorbic acid, Trolox) in methanol.
-
In a 96-well plate or cuvettes, mix a volume of the antioxidant solution with a volume of the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[1]
-
2. In Vivo Assessment of Antioxidant Activity in a Rodent Model of Oxidative Stress
-
Principle: This protocol outlines a general procedure to evaluate the in vivo antioxidant effects of this compound in a rodent model where oxidative stress is induced.
-
Procedure:
-
Animal Model: Use a suitable rodent model (e.g., Wistar rats or C57BL/6 mice). Induce oxidative stress using an appropriate agent (e.g., lipopolysaccharide (LPS), cyclophosphamide, or streptozotocin for modeling specific diseases).
-
Dosing: Administer this compound orally or via intraperitoneal injection at various doses for a specified period before and/or after the induction of oxidative stress. Include a vehicle control group and a positive control group (e.g., a known antioxidant like N-acetylcysteine).
-
Sample Collection: At the end of the experimental period, euthanize the animals and collect blood and target tissues (e.g., liver, kidney, lung, brain).
-
Biochemical Analysis:
-
Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) in tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity: Assay the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates using specific commercial kits or established spectrophotometric methods.
-
Glutathione Levels: Determine the concentration of reduced glutathione (GSH) in tissue homogenates.
-
Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates using ELISA kits.
-
-
Histopathological Examination: Process tissue samples for histological analysis to assess tissue damage and inflammation.
-
Data Analysis: Compare the levels of oxidative stress markers and antioxidant enzyme activities between the different treatment groups to evaluate the protective effects of this compound.[3][5]
-
Conclusion
The antioxidant profile of this compound presents a nuanced picture. While its direct radical scavenging activity in cell-free environments may be lower than its parent compound, ferulic acid, its enhanced lipophilicity appears to contribute to a more potent antioxidant effect in vivo. This is primarily achieved through the activation of the Nrf2 signaling pathway, leading to the upregulation of a wide array of endogenous antioxidant defenses. For researchers and drug development professionals, this highlights the importance of evaluating antioxidant compounds in biologically relevant systems rather than relying solely on in vitro chemical assays. This compound's ability to modulate cellular antioxidant machinery makes it a promising candidate for further investigation in the context of diseases associated with oxidative stress.
References
- 1. This compound protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a lipophilic phenylpropanoid, prevents diabetes-associated renal injury in rats by amelioration of hyperglycemia-induced oxidative stress via activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. This compound, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthesis methods for Ethyl Ferulate in terms of yield and purity.
Ethyl Ferulate, an ester of ferulic acid, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries due to its potent antioxidant and anti-inflammatory properties. Its synthesis can be achieved through various chemical and enzymatic routes, each presenting distinct advantages and disadvantages in terms of reaction efficiency, product purity, and environmental impact. This guide provides a detailed comparison of the most common methods for synthesizing this compound, supported by experimental data on yield and purity, to aid researchers and drug development professionals in selecting the most suitable method for their applications.
Comparison of Synthesis Methods
The selection of a synthesis method for this compound is often a trade-off between yield, purity, reaction time, and the use of harsh chemicals. The following table summarizes the key quantitative data for the primary synthesis routes.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Acid-Catalyzed Transesterification | γ-Oryzanol, Ethanol | Sulfuric Acid (H₂SO₄) | ~9.4 hours | 83.60 | 98 | [1][2][3][4] |
| Microwave-Assisted Esterification | Ferulic Acid, Ethanol | Sulfuric Acid (H₂SO₄) | 5 minutes | up to 94 | Not specified | [5][6][7] |
| Enzymatic Synthesis (Esterification) | Ferulic Acid, Ethanol | Immobilized Lipase | 23-120 hours | 9.9 - 98 | Not specified | [4][8] |
| Wittig Reaction | Vanillin, Ethyl (triphenylphosphoranyliden)acetate | - | Not specified | 97 | Not specified | [9] |
Experimental Protocols
Acid-Catalyzed Transesterification from γ-Oryzanol
This method utilizes the natural abundance of ferulic acid esters in γ-oryzanol, a component of rice bran oil.
Procedure:
-
A mixture of γ-oryzanol and ethanol (ratio of 0.50 g to 2 mL) is prepared in a reaction vessel.[1][2]
-
Concentrated sulfuric acid is added as a catalyst to a concentration of 12.30% (v/v).[1][2]
-
The reaction mixture is heated to reflux temperature and stirred for approximately 9.37 hours.[1][2]
-
Upon completion, the reaction is cooled, and distilled water is added as an anti-solvent to precipitate the co-products (phytosterols and unreacted γ-oryzanol).[1][2]
-
The precipitated solids are removed by filtration.
-
The filtrate, containing this compound, is then purified, for instance, by adjusting the ethanol concentration to 49.95% (v/v) to crystallize the product.[1][2]
Microwave-Assisted Esterification of Ferulic Acid
This method significantly reduces the reaction time by utilizing microwave irradiation to rapidly heat the reactants.
Procedure:
-
Ferulic acid (1 mmol) is dissolved in ethanol (5 mL).[5]
-
Concentrated sulfuric acid (10 mol%) is added as a catalyst.[5]
-
The reaction mixture is subjected to microwave irradiation at a power of 200 W.[5]
-
The reaction is carried out at 88 °C for 5 minutes.[5]
-
After the reaction, the mixture is cooled, and the this compound is isolated and purified, typically by extraction and chromatography.
Enzymatic Synthesis using Immobilized Lipase
This green chemistry approach employs lipases as biocatalysts, offering high selectivity and milder reaction conditions.
Procedure:
-
Ferulic acid and an alcohol (in this case, 2-ethyl hexanol is described for a similar ester, but the principle applies to ethanol) are mixed in a solvent-free system.
-
Immobilized lipase from Candida antarctica (Novozym® 435) is added to the mixture.[8]
-
The reaction is conducted at a controlled temperature (e.g., 71°C) under reduced pressure to remove water, a byproduct of the esterification, thus driving the reaction forward.[8]
-
The reaction is allowed to proceed for an extended period (e.g., 23 hours) with stirring.[8]
-
Post-reaction, the immobilized enzyme is separated by filtration and can be reused.
-
The product, this compound, is then purified from the reaction mixture.
Synthesis via Wittig Reaction from Vanillin
This classic organic synthesis route builds the ethyl acrylate side chain onto the vanillin scaffold.
Procedure:
-
Vanillin (13.15 mmol) is dissolved in a dry solvent such as dichloromethane (CH₂Cl₂).[9]
-
Ethyl (triphenylphosphoranyliden)acetate (13.15 mmol) is added to the solution.[9]
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC).
-
The crude product is then subjected to purification, usually by column chromatography, to isolate the pure this compound.[9]
Visualizing Synthesis and Biological Pathways
To better understand the processes involved, the following diagrams illustrate a generalized workflow for the synthesis of this compound and its known biological signaling pathways.
References
- 1. A Simple and Efficient Method for Synthesis and Extraction of this compound from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Validating the Therapeutic Potential of Ethyl Ferulate in Diabetic Nephropathy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl Ferulate's performance with other therapeutic alternatives in preclinical models of diabetic nephropathy. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the evaluation of its therapeutic potential.
Comparative Analysis of this compound and Alternative Therapies
This compound (EF), a derivative of ferulic acid, has demonstrated significant promise in ameliorating diabetic nephropathy in preclinical studies. Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[1][2] This activation helps to counteract the oxidative stress that is a major driver of kidney damage in diabetes. Additionally, EF has been shown to mitigate inflammation, a key pathological feature of diabetic nephropathy.
In comparison, standard therapies for diabetic nephropathy, such as Metformin, Angiotensin-Converting Enzyme (ACE) inhibitors, and Angiotensin II Receptor Blockers (ARBs), operate through different, albeit sometimes overlapping, mechanisms.
-
Metformin , a first-line treatment for type 2 diabetes, primarily exerts its effects by activating AMP-activated protein kinase (AMPK), which helps to regulate glucose metabolism and reduce insulin resistance. Its renoprotective effects are also attributed to the suppression of inflammation and oxidative stress.
-
ACE inhibitors (e.g., Lisinopril) and ARBs (e.g., Valsartan) are mainstays in managing diabetic nephropathy, largely due to their ability to block the renin-angiotensin-aldosterone system (RAAS). This blockade leads to reduced blood pressure and decreased intraglomerular pressure, thereby slowing the progression of kidney damage. They also exhibit anti-inflammatory and anti-fibrotic effects in the kidneys.
The following tables present a summary of the quantitative data from preclinical studies, comparing the efficacy of this compound with these alternative treatments.
Data Presentation: Comparative Efficacy in a Streptozotocin-Induced Diabetic Rat Model
The data presented below is derived from a study that utilized a streptozotocin (STZ)-induced diabetic rat model to evaluate the therapeutic effects of this compound in comparison to Metformin.
Table 1: Effects on Key Biomarkers of Diabetic Nephropathy
| Biomarker | Diabetic Control | This compound (100 mg/kg) | Metformin (500 mg/kg) | Normal Control |
| Serum Creatinine (mg/dL) | 1.25 ± 0.08 | 0.78 ± 0.05 | 0.85 ± 0.06 | 0.65 ± 0.04 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 55.6 ± 3.2 | 35.8 ± 2.5 | 39.4 ± 2.8 | 28.1 ± 1.9 |
| Urine Protein Excretion (mg/24h) | 45.2 ± 3.1 | 25.7 ± 2.2 | 28.9 ± 2.5 | 15.3 ± 1.4 |
| Glycosylated Hemoglobin (HbA1c) (%) | 10.8 ± 0.7 | 7.2 ± 0.5 | 7.8 ± 0.6 | 5.4 ± 0.3 |
| Serum TNF-α (pg/mL) | 85.4 ± 6.3 | 48.2 ± 4.1 | 55.1 ± 4.8 | 30.5 ± 2.7 |
| Serum IL-6 (pg/mL) | 62.1 ± 5.1 | 38.5 ± 3.6 | 42.3 ± 3.9 | 25.8 ± 2.2 |
*p < 0.05 compared to the Diabetic Control group. Data are presented as mean ± standard deviation.
Table 2: Effects on Oxidative Stress and Antioxidant Markers
| Marker | Diabetic Control | This compound (100 mg/kg) | Metformin (500 mg/kg) | Normal Control |
| Renal Malondialdehyde (MDA) (nmol/mg protein) | 8.5 ± 0.6 | 4.9 ± 0.4 | 5.6 ± 0.5 | 3.2 ± 0.3 |
| Renal Superoxide Dismutase (SOD) (U/mg protein) | 25.3 ± 2.1 | 42.1 ± 3.5 | 38.7 ± 3.1 | 50.6 ± 4.2 |
| Renal Nrf2 Expression (relative units) | 1.0 ± 0.1 | 2.8 ± 0.3* | 1.5 ± 0.2 | 3.5 ± 0.4 |
*p < 0.05 compared to the Diabetic Control group. Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of this compound's therapeutic potential.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, freshly dissolved in 0.1 M cold citrate buffer (pH 4.5), is administered to induce diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored 72 hours after STZ injection. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.
-
Treatment: this compound (50, 75, and 100 mg/kg), Metformin (500 mg/kg), or vehicle (control) is administered orally once daily for a period of 8 weeks, starting 4 weeks after the induction of diabetes.
-
Sample Collection: At the end of the treatment period, 24-hour urine samples are collected using metabolic cages. Blood samples are collected via cardiac puncture under anesthesia, and kidneys are harvested for histopathological and biochemical analysis.
Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)
-
Sample Preparation: Blood samples are centrifuged at 3000 rpm for 15 minutes to separate the serum.
-
Assay: Serum creatinine and BUN levels are measured using commercially available colorimetric assay kits according to the manufacturer's instructions. The absorbance is read using a microplate reader.
Immunohistochemistry for Nrf2 in Rat Kidney
-
Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm thickness.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval by heating in a citrate buffer solution (pH 6.0).
-
Immunostaining:
-
Sections are incubated with a primary antibody against Nrf2 (e.g., rabbit polyclonal, 1:200 dilution) overnight at 4°C.
-
After washing, a biotinylated secondary antibody (e.g., goat anti-rabbit) is applied for 1 hour at room temperature.
-
Sections are then incubated with a streptavidin-horseradish peroxidase (HRP) complex.
-
The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown-colored precipitate at the antigen site.
-
Sections are counterstained with hematoxylin.
-
-
Analysis: The expression and localization of Nrf2 are observed under a light microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Sample: Serum is used for the assay.
-
Procedure: The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the serum are determined using commercially available rat-specific ELISA kits. The assay is performed according to the manufacturer's protocol. Briefly, standards and samples are added to wells pre-coated with capture antibodies. After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate solution to produce a colorimetric reaction. The absorbance is measured at 450 nm, and the concentrations are calculated from a standard curve.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the therapeutic action of this compound in diabetic nephropathy.
Experimental Workflow
References
Safety Operating Guide
Proper Disposal of Ethyl Ferulate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of ethyl ferulate, a compound frequently used in pharmaceutical and cosmetic research. Adherence to these procedures is vital for personnel safety and environmental protection.
This compound, while not classified as a hazardous substance for transport, is recognized as a skin, eye, and respiratory irritant.[1][2][3] Therefore, its disposal must be managed in accordance with local, state, and federal regulations.[4] Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety glasses with side shields or chemical goggles[3]
-
Impervious gloves (e.g., light-weight rubber gloves)[4]
-
A lab coat or other protective clothing[1]
-
In situations where dust may be generated, a dust respirator is recommended.[4]
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[3]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste management contractor, typically involving incineration at an approved facility.[3][4]
-
Waste Collection and Segregation:
-
Solid this compound: Collect unused or waste this compound powder in a clearly labeled, sealed container.[4] Avoid mixing it with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solutions Containing this compound: Collect solutions in a designated, sealed waste container compatible with the solvent used.[5] As a general best practice for esters, this waste should be treated as organic solvent waste.[6][7] Do not pour solutions containing this compound down the drain.[8]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) heavily contaminated with this compound should be placed in the designated solid chemical waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.[5]
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.[5][9]
-
Indicate all components of a solution, including solvents and their approximate percentages.[9]
-
Ensure the date of waste generation is also on the label.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4]
-
Provide the waste contractor with a complete and accurate description of the waste.
-
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled container for disposal.[4]
-
For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[6] Scoop the absorbed material into a designated waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
Regulatory and Hazard Profile
The following table summarizes the key hazard information for this compound, which informs the necessary disposal precautions.
| Hazard Classification | GHS Category | Precautionary Statement Reference |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |
Note: This data is based on GHS classification in accordance with 29 CFR 1910 (OSHA HCS). Always refer to the most current Safety Data Sheet (SDS) for your specific product.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
By following these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound MSDS CasNo.4046-02-0 [m.lookchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. echemi.com [echemi.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
